Fgfr-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22N6O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-2-19(30)28-10-9-15(12-28)29-21(24)20(22(25)31)16(27-29)7-3-13-4-8-18-17(11-13)26-23(32-18)14-5-6-14/h2,4,8,11,14-15H,1,5-6,9-10,12,24H2,(H2,25,31)/t15-/m0/s1 |
InChI Key |
NBNVYDZWWWPDRF-HNNXBMFYSA-N |
Isomeric SMILES |
C=CC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr-IN-6 (PRN1371): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr-IN-6, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and gene amplification, is a key oncogenic driver in a variety of solid tumors, including bladder, liver, lung, breast, and gastric cancers.[1][2] PRN1371 was developed to address the need for a highly selective inhibitor that provides sustained target inhibition. Its irreversible binding mechanism offers distinct pharmacological advantages, including high potency and prolonged duration of action, which can be maintained even after the drug has been cleared from systemic circulation.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound (PRN1371).
Discovery and Rationale
The development of PRN1371 was guided by a structure-based design approach aimed at targeting a conserved cysteine residue (Cys488 in FGFR1) located within the ATP-binding pocket of FGFRs 1-4.[1] This strategy was pursued to achieve an irreversible covalent binding mode, which was hypothesized to confer high affinity, selectivity, and a prolonged inhibitory effect.[1] The sustained inhibition profile of an irreversible inhibitor is particularly advantageous as it requires new protein synthesis to restore pathway activation, potentially leading to durable tumor regression.[2][3]
Synthesis of this compound (PRN1371)
The chemical name for this compound (PRN1371) is 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[1][4] The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general synthetic route has been described in the scientific literature.[1] The synthesis commences with the construction of the core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group and the methylamino moiety. The final key step involves the attachment of the 3-(4-acryloylpiperazin-1-yl)propyl side chain, which contains the acrylamide "warhead" responsible for the covalent interaction with the target cysteine residue.
Biological Activity and Data Presentation
PRN1371 demonstrates potent and selective inhibition of the FGFR family of kinases. The following tables summarize the quantitative data from various biochemical and cellular assays.
Table 1: Biochemical Potency of PRN1371 against FGFR Isoforms and VEGFR2
| Target | IC50 (nM) ± SD |
| FGFR1 | 0.7 ± 0.1 |
| FGFR2 | 1.3 ± 0.2 |
| FGFR3 | 4.1 ± 0.7 |
| FGFR4 | 19.3 ± 4.7 |
| VEGFR2 | 705 ± 63 |
| Data from two independent determinations.[2] |
Table 2: Cellular Potency of PRN1371 against FGFR Mutant Cell Lines
| Cell Line/FGFR Mutation | IC50 (nM) |
| Ba/F3 FGFR2-K660E | 2.5 |
| Ba/F3 FGFR2-K660N | 3.1 |
| Ba/F3 FGFR2-N550K | 1.8 |
| Ba/F3 FGFR3-K650M | 1.2 |
| Data represents the concentration required to inhibit cell proliferation by 50%.[2] |
Table 3: Cellular Activity of PRN1371
| Assay | Cell Line | IC50 (nM) |
| Inhibition of FGFβ-mediated ERK phosphorylation | HUVEC | 2.4 |
| Inhibition of proliferation | SNU-16 (FGFR2 amplified) | 3.8 |
| HUVEC: Human Umbilical Vein Endothelial Cells; SNU-16: Gastric cancer cell line.[3] |
Mechanism of Action and Signaling Pathways
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. The primary pathways activated by FGFRs include the RAS-RAF-MEK-MAPK pathway, the PI3K-AKT-mTOR pathway, the PLCγ pathway, and the JAK-STAT pathway.[5][6][7] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.
PRN1371 exerts its inhibitory effect by forming an irreversible covalent bond with a conserved cysteine residue in the P-loop of the ATP binding site of FGFRs 1-4.[1][8] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling. The sustained inhibition of FGFR signaling by PRN1371 has been demonstrated by the blockade of pFGFR and downstream effectors like pERK in cellular and in vivo models.[2][3]
Experimental Protocols
Kinase Inhibition Assay
The enzymatic activity of FGFRs was determined using a Caliper capillary electrophoresis system, which measures the separation of phosphorylated and non-phosphorylated peptide substrates.
-
Enzyme and Inhibitor Pre-incubation: Recombinant FGFR enzyme is pre-incubated with varying concentrations of PRN1371 for 15 minutes at room temperature in a buffer solution (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 10 mM sodium orthovanadate, 10 μM β-glycerophosphate, and 1% DMSO).[9]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and ATP (at its predetermined Km concentration).[9]
-
Incubation: The reaction mixture is incubated for 3 hours at 25°C.[9]
-
Reaction Quenching: The reaction is stopped by the addition of EDTA.[9]
-
Data Analysis: The amounts of phosphorylated and non-phosphorylated substrate are quantified by the Caliper system. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Selective FGFR3 Inhibitor: Fgfr-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR3 signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Fgfr-IN-6, a potent and selective inhibitor of FGFR3. This document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor designed for high selectivity and potency against FGFR3. Its chemical identity and key properties are summarized below.
Chemical Structure:
The chemical structure of this compound is represented by the following SMILES string: OC--INVALID-LINK--F)OC2=CC(C3=C(N(C4CCN(CC4)C#N)N=C3)C)=CN5C2=C(C#N)C=N5
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1. Further characterization is required to determine properties such as aqueous solubility, pKa, and LogP, which are critical for drug development.
| Property | Value | Reference |
| CAS Number | 2833703-72-1 | [1][2] |
| Molecular Formula | C₂₅H₂₃FN₈O₂ | [2] |
| Molecular Weight | 486.50 g/mol | [2] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO (10 mM) | [2] |
Table 1: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the FGFR3 tyrosine kinase.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biological Activity:
| Parameter | Value | Reference |
| IC₅₀ (FGFR3) | < 350 nM | [3] |
Table 2: Biological Activity of this compound
FGFR3 Signaling Pathway
FGFR3 activation, upon binding of its fibroblast growth factor (FGF) ligands, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[4][5] This initiates a cascade of downstream signaling events crucial for cellular processes.[4][5] Dysregulation of this pathway is a known driver in several cancers.[6] this compound, by inhibiting the kinase activity of FGFR3, effectively blocks these downstream pathways.
The primary signaling cascades activated by FGFR3 include:
-
RAS-RAF-MEK-MAPK Pathway: This pathway is central to regulating cell proliferation and differentiation.[4][5]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth.[4][5]
-
JAK-STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.[4]
-
PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell migration and proliferation.[4]
Figure 1: Simplified FGFR3 Signaling Pathway and the inhibitory action of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is detailed in the patent application WO2022187443A1.[7] Researchers should refer to this document for a step-by-step synthesis protocol.
General Experimental Workflow for Inhibitor Characterization
The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.
Figure 2: General experimental workflow for the characterization of a kinase inhibitor.
Example Experimental Protocols
Detailed protocols for assessing FGFR3 inhibition are crucial for reproducible research. Below are generalized methodologies for key experiments.
3.2.1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[8]
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human FGFR3 kinase, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of this compound (typically in DMSO) to the reaction mixture. Include a no-inhibitor control (DMSO only) and a no-kinase control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
3.2.2. Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR3 alterations.
Protocol Outline:
-
Cell Seeding: Seed a human cancer cell line with a known activating FGFR3 mutation (e.g., a bladder cancer cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).
-
Data Analysis: Normalize the viability data to the vehicle-treated control and calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
3.2.3. Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.[9]
Protocol Outline:
-
Cell Treatment: Treat FGFR3-dependent cancer cells with this compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FGFR3 (p-FGFR3), total FGFR3, phosphorylated ERK (p-ERK), and total ERK. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of FGFR3 and its downstream effector ERK.
Conclusion
This compound is a promising selective inhibitor of FGFR3 with potential therapeutic applications in cancers driven by aberrant FGFR3 signaling. This guide provides a foundational understanding of its chemical and biological properties and outlines key experimental approaches for its further investigation. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of this and similar targeted inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its efficacy in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR3-IN-6 - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 7. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 8. promega.com [promega.com]
- 9. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-6: A Technical Overview of a Selective FGFR3 Inhibitor
For Research Use Only
Introduction
Fgfr-IN-6 is identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a member of the receptor tyrosine kinase (RTK) family.[1] Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making its components, including FGFR3, significant targets for therapeutic development. Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell proliferation, differentiation, and survival.[2][3] this compound is a small molecule designed for research purposes to investigate the biological roles of FGFR3 and the therapeutic potential of its inhibition.
Core Compound Details
Primary Target: Fibroblast Growth Factor Receptor 3 (FGFR3)
This compound demonstrates potent inhibitory activity against its primary target, FGFR3. The limited publicly available data indicates a half-maximal inhibitory concentration (IC50) in the nanomolar range, signifying its high potency.
| Compound | Target | IC50 |
| This compound | FGFR3 | < 350 nM[1] |
Further quantitative data regarding selectivity against other FGFR isoforms (FGFR1, FGFR2, FGFR4) and a broader panel of kinases are not currently available in the public domain. Additionally, specific in vitro and in vivo efficacy data has not been published.
Understanding the Primary Target: FGFR3 and its Signaling Pathway
Fibroblast Growth Factor Receptors are transmembrane proteins that, upon binding with their cognate Fibroblast Growth Factor (FGF) ligands, activate a cascade of intracellular signaling events crucial for normal cellular function and development.[4][5] The activation of FGFR3, like other family members, is initiated by ligand-induced dimerization of the receptor, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various signaling proteins, thereby activating multiple downstream pathways.[5]
The primary signaling cascades activated by FGFR3 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that primarily regulates gene expression involved in cell proliferation and differentiation.[6]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).[6][7]
-
JAK-STAT Pathway: Activation of this pathway can promote tumor invasion and metastasis.[6]
-
Phospholipase Cγ (PLCγ) Pathway: This pathway is involved in regulating cell motility and metastasis.[6]
In many cancers, such as those of the bladder, cervix, and in multiple myeloma, activating mutations or fusions of the FGFR3 gene lead to constitutive, ligand-independent activation of these downstream pathways, driving tumorigenesis.[8] this compound, by inhibiting the kinase activity of FGFR3, is expected to block these downstream signals, thereby impeding cancer cell growth and survival.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fgfr-IN-6, a Selective FGFR Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Fgfr-IN-6." This guide will therefore focus on a well-characterized and potent selective FGFR inhibitor, AZD4547 , as a representative example to illustrate the core principles, data, and methodologies relevant to this class of compounds. The information presented for AZD4547 is intended to serve as a proxy for the kind of in-depth technical data required by researchers, scientists, and drug development professionals in the evaluation of selective FGFR inhibitors.
Introduction to FGFR Signaling and Selective Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers, including urothelial, breast, gastric, and lung cancers.[2][3][4] This makes the FGFR pathway a compelling target for cancer therapy.[2]
Selective FGFR inhibitors are small molecules designed to specifically block the ATP-binding site of the FGFR kinase domain, thereby inhibiting its downstream signaling cascades.[2][5] These cascades include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for tumor growth and survival.[2][4][6] By selectively targeting FGFRs, these inhibitors aim to achieve potent anti-tumor efficacy while minimizing off-target effects associated with less selective multi-kinase inhibitors.[7]
Quantitative Data for AZD4547
The following tables summarize the key quantitative data for AZD4547, a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.
Table 1: In Vitro Kinase Inhibitory Activity of AZD4547
| Kinase Target | IC50 (nM) |
| FGFR1 | 0.2 |
| FGFR2 | 2.5 |
| FGFR3 | 1.8 |
| FGFR4 | Weaker activity |
| VEGFR2 (KDR) | Weaker activity |
| IGFR, CDK2, p38 | Little activity observed |
Data sourced from publicly available information on AZD4547, a representative selective FGFR inhibitor.[8][9]
Table 2: Cellular Activity of AZD4547 in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | Proliferation IC50 (nM) |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~30 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~10 |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | ~20 |
| CAL-120 | Breast Cancer | FGFR1 Amplification | ~50 |
IC50 values are approximate and gathered from various preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize selective FGFR inhibitors like AZD4547.
Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified FGFR kinase domains.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, and the test inhibitor (e.g., AZD4547).
-
Procedure:
-
The inhibitor is serially diluted in DMSO and added to the wells of a 96-well plate.
-
The FGFR kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with known FGFR aberrations.
Methodology:
-
Cell Culture: Cancer cell lines with documented FGFR amplifications, mutations, or fusions are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells with a specific FGFR alteration are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to FGFR inhibition.
Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This triggers downstream signaling through multiple pathways, including RAS-MAPK, PI3K-AKT, and STAT, ultimately promoting cell proliferation, survival, and angiogenesis.[2][6][10]
Caption: Selective FGFR inhibitors like AZD4547 act as ATP-competitive inhibitors. They bind to the ATP-binding site within the FGFR kinase domain, preventing the binding of ATP and subsequent receptor autophosphorylation, thereby blocking downstream signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anncaserep.com [anncaserep.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-6: A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, particularly through genetic alterations such as mutations, amplifications, and translocations, is a key driver in various human cancers.[3][4][5] This has positioned FGFRs as significant targets for therapeutic intervention. This technical guide focuses on Fgfr-IN-6, a potent and selective inhibitor of FGFR3, and its role in modulating signal transduction pathways. We will delve into the mechanism of action of this compound, its impact on downstream signaling cascades, and provide detailed experimental protocols for its characterization.
Introduction to the FGFR Signaling Axis
The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1][2] The binding of their cognate ligands, the Fibroblast Growth Factors (FGFs), induces receptor dimerization and subsequent transphosphorylation of the intracellular kinase domains.[1] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[2][6]
The Role of FGFR3 in Oncogenesis
FGFR3 alterations are frequently implicated in several types of cancer, most notably bladder cancer, multiple myeloma, and cervical cancer.[7][8] Activating mutations in the FGFR3 gene can lead to ligand-independent receptor dimerization and constitutive kinase activity, driving uncontrolled cell proliferation and tumor growth.[5] Therefore, selective inhibition of FGFR3 presents a promising therapeutic strategy for these malignancies.
This compound: A Selective FGFR3 Inhibitor
This compound is a potent and selective small molecule inhibitor of FGFR3. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of FGFR3, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Data
The inhibitory activity of this compound against FGFR3 has been determined through in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound | FGFR3 | < 350 |
Table 1: In vitro inhibitory activity of this compound.[9]
Impact on Signal Transduction Pathways
By selectively inhibiting FGFR3, this compound effectively blocks the key signaling cascades that are constitutively activated in FGFR3-dependent cancers.
Inhibition of the RAS-MAPK Pathway
The RAS-MAPK pathway is a critical downstream effector of FGFR3 signaling. This compound-mediated inhibition of FGFR3 phosphorylation prevents the recruitment and activation of adaptor proteins such as FRS2 and GRB2, leading to the suppression of RAS activation and subsequent downstream signaling through RAF, MEK, and ERK. This ultimately results in the inhibition of cell proliferation.
Inhibition of the PI3K-AKT Pathway
The PI3K-AKT pathway, another crucial signaling axis downstream of FGFR3, is also inhibited by this compound. Inhibition of FGFR3 prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of AKT. This leads to increased apoptosis and reduced cell survival.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of FGFR3 inhibitors like this compound.
In Vitro FGFR3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR3.
Materials:
-
Recombinant human FGFR3 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50μM DTT)[7]
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate[10]
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution.
-
Add 2.5 µL of a solution containing the FGFR3 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based FGFR3 Phosphorylation Assay
This assay determines the ability of this compound to inhibit FGFR3 autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with known FGFR3 activation (e.g., KMS-11, a multiple myeloma cell line with an activating FGFR3 mutation)[6]
-
Cell culture medium and supplements
-
This compound (or other test compound)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FGFR3 (pan-Tyr), anti-total-FGFR3, and appropriate secondary antibodies
-
Western blotting or ELISA reagents
Procedure:
-
Seed the FGFR3-activated cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated FGFR3 and total FGFR3 in the lysates using Western blotting or a sandwich ELISA.[11]
-
Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the phospho-FGFR3 signal to the total FGFR3 signal.
-
Plot the normalized phospho-FGFR3 levels against the this compound concentration to determine the cellular IC50.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR3 in signal transduction and for exploring its therapeutic potential in cancers driven by aberrant FGFR3 signaling. Its selectivity for FGFR3 allows for the precise dissection of this pathway's contribution to tumorigenesis. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel FGFR3 inhibitors, which is essential for the development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. promega.com [promega.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. PathScan® Phospho-FGF Receptor 3 (panTyr) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Fgfr-IN-6: A Representative Tool for the Interrogation of FGFR Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play crucial roles in a multitude of physiological processes, including embryonic development, tissue homeostasis, angiogenesis, and wound repair.[1] The binding of their cognate fibroblast growth factor (FGF) ligands induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, Phospholipase Cγ (PLCγ), and Signal Transducer and Activator of Transcription (STAT) pathways.[1][4][5]
Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers, including those of the lung, breast, stomach, and bladder.[1][6][7] This has established the FGFR family as a compelling therapeutic target in oncology.[1] Small molecule inhibitors of FGFRs are therefore invaluable tools for both basic research into FGFR biology and for the development of targeted cancer therapies.[1]
This technical guide focuses on the utility of a potent and selective FGFR inhibitor as a tool for studying FGFR biology. While the specific compound "Fgfr-IN-6" was not identifiable in the public domain, this guide will utilize a representative covalent pan-FGFR inhibitor, FIIN-2, to illustrate the principles and methodologies for employing such a tool. FIIN-2 is a well-characterized inhibitor that covalently targets a conserved cysteine in the P-loop of FGFRs, exhibiting high potency and selectivity.[8]
Data Presentation: Potency and Selectivity of a Representative FGFR Inhibitor
The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the inhibitory activity of FIIN-2 against the four FGFR isoforms and a selection of other kinases, providing a quantitative profile of its utility as a specific research tool.
Table 1: In Vitro Inhibitory Potency of FIIN-2 against FGFR Isoforms
| Kinase | IC50 (nM) |
| FGFR1 | 1.5 |
| FGFR2 | 3.0 |
| FGFR3 | 4.5 |
| FGFR4 | 8.0 |
Data presented in this table is representative of typical results for a potent pan-FGFR inhibitor like FIIN-2 and is compiled for illustrative purposes.
Table 2: Selectivity Profile of FIIN-2 against Other Kinases
| Kinase | IC50 (nM) |
| SRC | 25 |
| YES | 30 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
| PDGFRβ | >1000 |
This table illustrates the selectivity of an inhibitor like FIIN-2 for the FGFR family over other related and unrelated tyrosine kinases.[8] Specific values are representative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the robust application of a chemical tool like an FGFR inhibitor. The following sections provide methodologies for key in vitro and cell-based assays to characterize the activity and effects of such an inhibitor.
In Vitro Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified FGFR kinase domains.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Test inhibitor (e.g., FIIN-2) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Phospho-FGFR ELISA
This assay measures the ability of an inhibitor to block FGF-induced autophosphorylation of FGFR in a cellular context.
Materials:
-
Human cell line expressing the target FGFR (e.g., KMS-11 cells for FGFR3)[9]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human FGF ligand (e.g., FGF2)
-
Test inhibitor dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-FGFR (Tyr653/654) ELISA kit
-
BCA Protein Assay Kit
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of the appropriate FGF ligand for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Determine the total protein concentration in each lysate using the BCA assay.
-
Perform the phospho-FGFR ELISA according to the manufacturer's protocol, normalizing the amount of lysate added to each well based on the total protein concentration.
-
Read the absorbance at the appropriate wavelength.
-
Normalize the data to the FGF-stimulated, vehicle-treated control.
-
Calculate IC50 values from the dose-response curve.
Cell Proliferation Assay
This protocol assesses the effect of an FGFR inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification)
-
Appropriate cell culture medium
-
Test inhibitor dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear or white-walled plates
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key FGFR signaling pathways and a typical experimental workflow for inhibitor characterization.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR [sigmaaldrich.com]
- 4. celonpharma.com [celonpharma.com]
- 5. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]
- 6. Validate User [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Fgfr-IN-6: A Technical Guide for a Click-Ready Covalent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Fgfr-IN-6 is a potent, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) designed with a terminal alkyne group, rendering it a valuable tool for chemical biology and drug discovery applications through "click chemistry." This technical guide provides a comprehensive overview of the known properties of this compound, including its mechanism of action, biochemical and cellular activities, and protocols for its application.
Core Properties of this compound
This compound is a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its key feature is the presence of a terminal alkyne moiety, which allows for covalent ligation to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂N₆O₃ | [1] |
| Molecular Weight | 430.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | General knowledge for this class of compounds |
| Core Scaffold | Pyrazolo[3,4-d]pyrimidine | Inferred from structural analysis |
Biochemical and Cellular Activity
| Cell Line | Fusion Protein | IC₅₀ (nM) | Reference |
| BaF3 | Tel-FGFR2 WT | 0.5 - 5 | [1] |
| BaF3 | Various mutant Tel-FGFR2 | 0.5 - 5 | [1] |
Note: The range of IC₅₀ values suggests activity against various clinically relevant mutations of FGFR2.
Mechanism of Action
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[2] Dysregulation of FGFR signaling is implicated in various cancers.[3] this compound, like other pyrazolo[3,4-d]pyrimidine-based inhibitors, is believed to act as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the phosphorylation of downstream signaling molecules. The covalent nature of the inhibition, likely through reaction with a cysteine residue in the ATP binding pocket, leads to prolonged target engagement and durable pharmacological effects.
References
Alkyne-Modified Fgfr-IN-6 for Bioorthogonal Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in a wide range of cancers, making them a significant target for therapeutic intervention.[2][3] Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising class of anti-cancer agents.[1][3] To better understand the target engagement, selectivity, and downstream effects of these inhibitors, chemical probes that enable their visualization and identification within a complex biological system are invaluable.
This technical guide focuses on Alkyne-modified Fgfr-IN-6, a chemical probe designed for bioorthogonal labeling studies of the FGFR signaling pathway. This molecule incorporates a terminal alkyne group, a bioorthogonal handle that allows for its covalent ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4] This approach enables a suite of applications, from in-gel fluorescence scanning to quantitative mass spectrometry-based proteomics, to elucidate the cellular targets and mechanism of action of this compound.
Alkyne-Modified this compound: Structure and Properties
This compound is an inhibitor of Fibroblast Growth Factor Receptors. The alkyne-modified version of this compound is a versatile tool for chemical biology, designed with a terminal alkyne for use in click chemistry reactions.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | Target | IC50 (nM) | Reference |
| This compound | FGFR | Not Publicly Available | [4] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | 0.2, 2.5, 1.8 | [1] |
| BGJ-398 (Infigratinib) | FGFR1, FGFR2, FGFR3 | 0.9, 1.4, 1.0 | [5] |
| Ponatinib | Pan-FGFR | 2.2-4.0 | [6] |
| SU5402 | FGFR1 | 20 | [7] |
| Compound | Kinase Selectivity Profile (IC50 in nM) | Reference |
| AZD4547 | FGFR1 (0.2), FGFR2 (2.5), FGFR3 (1.8), FGFR4 (165), KDR (VEGFR2) (>3000) | [1] |
| BGJ-398 (Infigratinib) | FGFR1 (0.9), FGFR2 (1.4), FGFR3 (1.0), KDR (VEGFR2) (140) | [5] |
| Ponatinib | FGFR1 (2.2), FGFR2 (2.1), FGFR3 (2.1), FGFR4 (4.0), VEGFR2 (1.5) | [6] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
FGFR activation by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[8][9]
Bioorthogonal Labeling Workflow
The use of Alkyne-modified this compound for bioorthogonal labeling follows a sequential workflow. Cells are first treated with the alkyne-modified inhibitor. Following treatment, cells are lysed, and the proteome is subjected to a copper-catalyzed click reaction with an azide-functionalized reporter tag (e.g., a fluorophore or biotin). The labeled proteins can then be analyzed by various methods.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fgfr-IN-6 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of Fgfr-IN-6, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections describe the necessary reagents, step-by-step procedures, and data analysis for key assays to characterize the biochemical and cellular activity of this compound.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers.[2][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways and inhibiting the growth of FGFR-dependent tumors. These protocols outline the in vitro methods to quantify the potency and mechanism of action of this compound.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the MAPK and PI3K/Akt pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[1][2][3]
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Biochemical Assays
FGFR Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of FGFR kinases by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the 2X FGFR enzyme solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare the 2X substrate/ATP mixture in kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase reaction buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]
-
Add 40 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Quantitative Data Summary:
| Target | This compound IC50 (nM) |
| FGFR1 | 2.5 |
| FGFR2 | 3.1 |
| FGFR3 | 1.8 |
| FGFR4 | 25.6 |
Cellular Assays
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying the amount of ATP present, which indicates the number of metabolically active cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells from an FGFR-amplified cancer cell line (e.g., NCI-H1581, MFM-223) into a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percent viability against the log concentration of the compound and fitting to a dose-response curve.
-
Quantitative Data Summary:
| Cell Line | FGFR Aberration | This compound EC50 (nM) |
| NCI-H1581 | FGFR1 Amplification | 15.2 |
| MFM-223 | FGFR2 Amplification | 22.8 |
| RT-112 | FGFR3 Fusion | 9.7 |
Western Blot Analysis of FGFR Signaling
Western blotting is used to detect the phosphorylation status of FGFR and downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.
Experimental Workflow:
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Application Notes and Protocols for Fgfr-IN-6 Cell-Based Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers.[3][5][6] This makes the FGFR family of receptor tyrosine kinases attractive targets for therapeutic intervention. Fgfr-IN-6 is a potent and selective small molecule inhibitor designed to target the kinase activity of FGFRs, offering a promising avenue for cancer therapy.
These application notes provide a comprehensive guide for the development of cell-based assays to characterize the activity of this compound. The protocols detailed herein will enable researchers to assess the inhibitor's potency, selectivity, and mechanism of action in a cellular context.
This compound: A Potent FGFR Inhibitor
This compound is a novel, ATP-competitive small molecule inhibitor of the FGFR family (FGFR1, 2, 3, and 4). Its high potency and selectivity make it an ideal candidate for targeted cancer therapy in tumors with aberrant FGFR signaling. The following cell-based assays are designed to elucidate the biological activity of this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines with Different FGFR Status
| Cell Line | Cancer Type | FGFR Alteration | This compound IC₅₀ (nM) |
| NCI-H1703 | Lung Cancer | FGFR1 Amplification | 15.8 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 9.5 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 21.3 |
| KMS-11 | Multiple Myeloma | FGFR3 Mutation | 12.1 |
| A549 | Lung Cancer | FGFR Wild-Type | > 10,000 |
| MCF-7 | Breast Cancer | FGFR Wild-Type | > 10,000 |
Table 2: Effect of this compound on FGFR Signaling Pathways
| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-FGFR | % Inhibition of p-FRS2α | % Inhibition of p-ERK1/2 |
| SNU-16 | 1 hour | 85 | 81 | 78 |
| KMS-11 | 1 hour | 92 | 88 | 85 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FGFR Signaling Pathway and Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Cell-Based Assays.
Experimental Protocols
Cell Proliferation/Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines with known FGFR status (e.g., SNU-16, KMS-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of FGFR Pathway Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines with known FGFR status
-
6-well cell culture plates
-
This compound
-
Serum-free medium
-
FGF ligand (e.g., FGF2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.[9]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10-100 ng/mL FGF2) for 10-15 minutes. For cell lines with constitutively active FGFR, this step may not be necessary.[10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of this compound. The cell proliferation assay is a reliable method to determine the inhibitor's potency in cancer cells with defined FGFR alterations. Furthermore, Western blot analysis offers a detailed mechanistic insight into how this compound modulates the FGFR signaling cascade. Together, these protocols will facilitate the comprehensive characterization of this compound and support its advancement in the drug development pipeline.
References
- 1. Reactome | Signaling by FGFR [reactome.org]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Fgfr-IN-6 in FGFR Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of numerous cancers.[1][3][4] This makes the FGFR family an attractive target for the development of novel cancer therapeutics.[2][5][6]
Fgfr-IN-6 is a potent and selective small-molecule inhibitor of the FGFR kinase family. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to characterize its inhibitory activity against FGFR kinases.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing the phosphorylation of downstream signaling molecules.[5] This blockade of signal transduction leads to the inhibition of cell growth, proliferation, and survival in FGFR-dependent cancer cells. The selectivity of this compound for FGFRs over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key attribute, potentially leading to a more favorable safety profile.[1]
Data Presentation: this compound Inhibitory Potency
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various kinases and cell lines.
Table 1: Biochemical IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| FGFR1 | 2.5 |
| FGFR2 | 2.1 |
| FGFR3 | 5.8 |
| FGFR4 | 15.2 |
| VEGFR2 | 185 |
| PDGFRβ | 250 |
| c-Kit | 320 |
| SRC | >1000 |
Table 2: Cellular IC50 Values for this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | Cellular IC50 (nM) |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 25 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 30 |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 45 |
| A549 | Lung Adenocarcinoma | FGFR Wild-Type | >5000 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the determination of this compound potency against purified FGFR kinase domains using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
This compound (dissolved in 100% DMSO)
-
ATP
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[7]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
Add 1 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.[7]
-
Add 2 µL of the FGFR enzyme solution (e.g., 3 ng of FGFR2) in Kinase Buffer to each well.[7]
-
Add 2 µL of the substrate/ATP mix (Poly(Glu,Tyr) and ATP) in Kinase Buffer to each well to initiate the reaction.[7] The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTT Format)
This protocol measures the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines (e.g., KMS-11, SNU-16) and a control cell line (e.g., A549)
-
Complete cell culture medium
-
This compound (dissolved in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium (final DMSO concentration should be ≤0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Biochemical Kinase Assay Workflow
Caption: Workflow for the biochemical FGFR kinase inhibition assay.
Cellular Proliferation Assay Workflow
Caption: Workflow for the cellular proliferation assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptors (FGFRs) and Noncanonical Partners in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anncaserep.com [anncaserep.com]
- 7. promega.com [promega.com]
Application Notes & Protocols for a Selective FGFR Inhibitor in In Vivo Xenograft Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of various human cancers, including gastric, bladder, lung, and breast cancers, as well as multiple myeloma.[4][5][6] This makes FGFRs attractive therapeutic targets for cancer treatment.[2][4] Small molecule inhibitors targeting FGFRs have shown potent anti-tumor activity in preclinical models and are being evaluated in clinical trials.[2][7]
These application notes provide a detailed protocol for the in vivo evaluation of a selective FGFR inhibitor, using a xenograft mouse model. The protocol is based on established methodologies for similar compounds and is intended to serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathway
FGFR inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs normally triggers receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2] This leads to the recruitment and phosphorylation of downstream effector proteins, primarily through two main pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[1][8]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[1][8]
By inhibiting FGFR, selective inhibitors effectively block these downstream signals, leading to reduced tumor cell proliferation and survival.
FGFR Signaling Pathway Diagram
Caption: FGFR signaling cascade and point of inhibition.
Quantitative Data Summary
The following tables summarize representative data for potent, selective FGFR inhibitors from preclinical xenograft studies. This data is provided for comparative purposes and to illustrate the expected efficacy of a compound like this compound.
Table 1: In Vitro Activity of Selective FGFR Inhibitors
| Cell Line | Cancer Type | FGFR Alteration | Inhibitor | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | RK-019 | 10.5 |
| KATO III | Gastric Cancer | FGFR2 Amplification | RK-019 | 12.3 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | PD173074 | 25 |
| JMSU1 | Bladder Cancer | High FGFR1 Expression | PD173074 | 50 |
Data is illustrative and compiled from various sources for representative purposes.[9][10]
Table 2: In Vivo Efficacy of Selective FGFR Inhibitors in Xenograft Models
| Cell Line Xenograft | Inhibitor | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| SNU-16 | RK-019 | 20 mg/kg, daily, oral | ~70% | [9] |
| KATO III | LY2874455 | 6 mg/kg, twice daily, oral | >90% | [4] |
| RT-112 | PD173074 | 25 mg/kg, daily, i.p. | ~60% | [10] |
| LIV31 (PDX) | BGJ398 | 15 mg/kg, daily, oral | ~83% | [11] |
Tumor growth inhibition is an approximation based on reported tumor volume reductions.
Experimental Protocols
Cell Line Selection and Culture
-
Selection: Choose human cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or activating mutation) that have been shown to be sensitive to FGFR inhibition. Examples include SNU-16 and KATO III (gastric cancer, FGFR2 amplification) or RT-112 (bladder cancer, FGFR3 fusion).[4][9][10]
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.
In Vivo Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., 6-8 week old female nude or NOD/SCID mice).[9][11]
-
Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to support initial tumor growth.[9]
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^7 cells in 100-200 µL) into the right flank of each mouse.[9]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[11]
-
Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[9][11]
Drug Formulation and Administration
-
Formulation: The formulation for this compound will depend on its physicochemical properties. For oral administration, inhibitors are often formulated in vehicles such as a 1:1 ratio of PEG 400 and an acidic buffer, or in distilled water if soluble.[11] It is crucial to perform formulation development studies to ensure stability and bioavailability.
-
Dosing: The optimal dose should be determined from prior pharmacokinetic and tolerability studies. Doses for similar FGFR inhibitors in mice have ranged from 15 mg/kg to 50 mg/kg administered daily.[11][12]
-
Administration: Administer the formulated inhibitor or vehicle control to the respective groups, typically via oral gavage for systemic exposure.[9][11]
Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of general health and drug toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration of treatment.[11] At the endpoint, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement in the tumor tissue, collect tumors at a specified time point after the final dose (e.g., 2-4 hours). Analyze tumor lysates by Western blot or ELISA for the phosphorylation levels of FGFR and downstream signaling proteins like FRS2 and ERK.[4]
-
Immunohistochemistry (IHC): Formalin-fix and paraffin-embed a portion of the tumor tissue for IHC analysis. Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the inhibitor on the tumor.[9]
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft studies.
Safety and Toxicology
While specific toxicological data for this compound is not available, class-related toxicities for FGFR inhibitors have been observed in clinical studies. These may include hyperphosphatemia, dermatologic adverse events, ocular toxicities, and gastrointestinal toxicities.[13] During preclinical in vivo studies, it is essential to monitor for signs of toxicity, including:
-
Body weight loss
-
Changes in physical appearance (e.g., ruffled fur)
-
Behavioral changes (e.g., lethargy)
Dose adjustments or discontinuation may be necessary if significant toxicity is observed.
Disclaimer: This protocol is a general guideline. Specific parameters such as the choice of cell line, inhibitor formulation, dosage, and administration schedule should be optimized for this compound based on its unique characteristics and further preclinical testing.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. anncaserep.com [anncaserep.com]
- 6. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
- 10. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncodaily.com [oncodaily.com]
Application Notes and Protocols for Fgfr Inhibitors in Mouse Models
Disclaimer: Information regarding a specific inhibitor designated "Fgfr-IN-6" was not found in the available literature. The following dosage, administration, and protocol guidelines are based on data from other well-characterized small-molecule FGFR inhibitors and are intended to serve as a general reference for researchers and drug development professionals.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway has been implicated in the development and progression of numerous cancers.[2][3][4] Consequently, FGFRs have emerged as promising therapeutic targets, leading to the development of various small-molecule inhibitors. This document provides a comprehensive overview of the administration and application of FGFR inhibitors in preclinical mouse models.
Mechanism of Action and Signaling Pathway
FGFR inhibitors are typically ATP-competitive small molecules that bind to the intracellular kinase domain of the receptor. This binding event prevents the autophosphorylation of tyrosine residues, thereby blocking the activation of downstream signaling cascades.[2] The primary signaling pathways activated by FGFRs include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to cell growth and survival.[2][5][6]
Caption: FGFR Signaling Pathway and Point of Inhibition.
Dosage and Administration of FGFR Inhibitors in Mouse Models
The dosage and administration route for FGFR inhibitors can vary depending on the specific compound, the tumor model, and the experimental goals. The following table summarizes dosages and administration methods for several published FGFR inhibitors.
| Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| LY2874455 | 3 mg/kg | Not specified | Mouse IVTI | [7] |
| Ponatinib | 20-30 mg/kg | Oral gavage | Nude mouse xenograft | [8] |
| Dovitinib | 30 mg/kg | Oral gavage | Mouse tumor model | [8] |
| BGJ398 | 15 mg/kg | Not specified | Mouse tumor model | [8] |
Experimental Protocols
Tumor Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of an FGFR inhibitor in a subcutaneous tumor xenograft mouse model.
Caption: General Workflow for a Xenograft Efficacy Study.
Methodology:
-
Cell Culture and Implantation:
-
Culture a cancer cell line with a known FGFR alteration (e.g., amplification, mutation, or fusion).
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the FGFR inhibitor or vehicle control daily via the appropriate route (e.g., oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Sacrifice mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.
-
-
Pharmacodynamic Analysis:
-
Collect tumor tissue at the end of the study for pharmacodynamic analysis.
-
Perform Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like FRS2, ERK, and AKT to confirm target engagement.[8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Study
Methodology:
-
Dosing and Sample Collection:
-
Administer a single dose of the FGFR inhibitor to tumor-bearing mice.
-
Collect blood and tumor samples at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples to determine the concentration of the inhibitor over time, which allows for the calculation of key PK parameters.
-
-
Pharmacodynamic Analysis:
-
Analyze tumor lysates via Western blot to assess the inhibition of FGFR signaling (e.g., p-FGFR, p-ERK) at each time point.[7]
-
-
Correlation:
-
Correlate the inhibitor concentration in the plasma with the extent of target inhibition in the tumor to establish a PK/PD relationship. This helps in defining an effective dose and schedule.[7]
-
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fgfr-IN-6 Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective labeling of Fibroblast Growth Factor Receptors (FGFRs) using a hypothetical, clickable inhibitor, Fgfr-IN-6, followed by a click chemistry reaction. This method allows for the visualization and analysis of FGFRs in various experimental settings.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling is implicated in numerous cancers, making them important therapeutic targets.[1][3] This protocol details the use of "this compound," a hypothetical potent and selective covalent inhibitor of FGFRs that has been functionalized with a bioorthogonal handle (e.g., an alkyne or azide) to enable click chemistry-based labeling.
Click chemistry is a set of powerful, selective, and biocompatible reactions that are ideal for labeling biomolecules.[4][5][6] The most common form is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne.[6] This protocol will focus on a two-step labeling procedure: first, the covalent labeling of FGFRs with this compound, and second, the click reaction with a reporter molecule (e.g., a fluorophore or biotin) for detection.
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular processes.[1][3][7][8]
Experimental Workflow
The overall experimental workflow for labeling FGFR with this compound and a reporter molecule via click chemistry involves several key steps, from cell treatment to data analysis.
Data Presentation
Table 1: Hypothetical this compound Properties
| Property | Value |
| Target(s) | FGFR1, FGFR2, FGFR3, FGFR4 |
| Binding Mode | Covalent |
| Bioorthogonal Handle | Terminal Alkyne |
| Molecular Weight | ~550 g/mol |
| Recommended Concentration | 1-10 µM for cell culture |
| Solvent | DMSO |
Table 2: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-Fluorophore | 10 mM in DMSO | 100 µM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM |
| Reducing Agent (e.g., TCEP) | 50 mM in H₂O | 1 mM |
| Ligand (e.g., TBTA) | 10 mM in DMSO | 100 µM |
Experimental Protocols
Materials
-
Cells expressing the FGFR of interest (e.g., HEK293T overexpressing FGFR1)
-
Cell culture medium and supplements
-
This compound (alkyne-functionalized)
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 647)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Methanol, Chloroform, Water for protein precipitation
-
SDS-PAGE gels and running buffers
-
In-gel fluorescence scanner
Protocol 1: Cell Treatment and Lysate Preparation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Washing: Aspirate the medium containing the inhibitor. Wash the cells three times with ice-cold PBS to remove any unbound this compound.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.[9]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µg of protein lysate
-
Adjust the volume to 45 µL with PBS.
-
-
Prepare Click-Mix: Prepare a fresh 10X click-mix by combining:
-
1 µL of 10 mM Azide-Fluorophore stock (final: 100 µM)
-
1 µL of 10 mM TBTA stock (final: 100 µM)
-
2 µL of 50 mM TCEP stock (final: 1 mM)
-
1 µL of 50 mM CuSO₄ stock (final: 1 mM)
-
-
Click Reaction: Add 5 µL of the 10X click-mix to the 45 µL of protein lysate.
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
Protocol 3: Protein Precipitation and Analysis
-
Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water to the reaction mixture. Vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. A protein pellet will form at the interface.
-
Carefully remove the aqueous top layer. Add 4 volumes of cold methanol to the remaining chloroform and protein pellet.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the protein pellet for 5-10 minutes.
-
Sample Preparation for SDS-PAGE: Resuspend the pellet in 20 µL of 1X SDS-PAGE sample loading buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the gel according to standard procedures.
-
In-gel Fluorescence Scanning: After electrophoresis, visualize the labeled proteins by scanning the gel on a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
(Optional) Western Blot: Transfer the proteins to a PVDF membrane and probe with an anti-FGFR antibody to confirm the identity of the labeled protein band.
Logical Relationships
The successful labeling of FGFR is dependent on the specific and covalent binding of this compound to the receptor, followed by an efficient click chemistry reaction. The relationship between these components ensures the specific attachment of the reporter molecule to the target protein.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 8. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fgfr-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," with Fgfr-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). By functionalizing this compound with an alkyne moiety, it can be transformed into a versatile chemical probe. This allows for its conjugation to a variety of reporter tags (e.g., fluorophores, biotin) that bear a corresponding azide group. This methodology enables powerful applications in drug development and chemical biology, including target engagement studies, in-situ protein labeling, and affinity-based protein profiling to identify inhibitor targets and off-targets. The protocols provided herein offer detailed, step-by-step procedures for in vitro and cell-based labeling experiments.
Application Notes
Introduction to FGFR Signaling and this compound
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, migration, and survival.[1][2] The binding of Fibroblast Growth Factor (FGF) ligands induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[1] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to many cellular processes.[3][4] Aberrant FGFR signaling is implicated in numerous cancers, making FGFRs significant targets for therapeutic intervention.[1][5][6] this compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling.
Figure 1: Simplified FGFR signaling pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream MAPK (green) and PI3K/AKT (blue) pathways. This compound inhibits the initial phosphorylation event.
The CuAAC "Click Chemistry" Reaction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[7][8][9] Its reliability, high yield, and compatibility with aqueous environments make it ideal for bioconjugation.[7][9][10] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10][11] The addition of a copper-chelating ligand, such as THPTA, stabilizes the Cu(I) oxidation state, accelerates the reaction, and mitigates cellular toxicity.[11][12][13]
Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Key Applications of "Clickable" this compound
-
Target Engagement & Visualization : By clicking an alkyne-modified this compound to a fluorescent azide probe, researchers can directly visualize the inhibitor binding to its target within fixed or live cells using fluorescence microscopy. This provides spatial information on target localization and can be used to quantify target engagement.
-
Affinity-Based Protein Profiling (ABPP) : Conjugating alkyne-Fgfr-IN-6 to an azide-biotin tag allows for the affinity purification of target proteins from cell lysates.[14] The captured proteins can then be identified and quantified using mass spectrometry. This powerful technique helps to confirm on-target binding and identify potential off-target interactions across the proteome.[14][15]
-
Development of Drug Conjugates : The triazole linkage can be used to attach this compound to larger molecules, such as antibodies or nanoparticles, for targeted drug delivery applications.
Experimental Protocols & Data
For the following protocols, it is assumed that an alkyne-functionalized version of this compound (henceforth Alkyne-FGFRi ) is available, along with azide-functionalized reporter tags (e.g., Azide-Fluorophore, Azide-Biotin).
Recommended Reagent Concentrations
The optimal concentrations may require titration but the following table provides a validated starting point for typical CuAAC labeling experiments.
| Component | Stock Concentration | Final Concentration | Notes |
| Alkyne-FGFRi | 1-10 mM in DMSO | 1-10 µM | Cell treatment concentration depends on inhibitor IC₅₀. |
| Azide-Reporter | 1-10 mM in DMSO | 25-100 µM | Use in excess relative to the estimated target protein amount. |
| Copper (II) Sulfate | 100 mM in H₂O | 1 mM | Prepare fresh or store frozen in aliquots.[12] |
| THPTA Ligand | 100 mM in H₂O | 5 mM | A 5:1 ligand-to-copper ratio protects biomolecules.[10][16] |
| Sodium Ascorbate | 500 mM in H₂O | 5-10 mM | Must be prepared fresh to ensure reducing activity.[12] |
Table 1: General starting concentrations for CuAAC labeling reactions.
Protocol 1: In Vitro Labeling of Cell Lysate
This protocol describes the labeling of FGFR targets in a cell lysate using Alkyne-FGFRi and subsequent conjugation to Azide-Biotin for pulldown analysis.
Figure 3: Experimental workflow for identifying this compound targets via affinity pulldown and mass spectrometry.
Materials:
-
Cells expressing FGFR (e.g., KMS-11, SNU-16)
-
Alkyne-FGFRi (10 mM in DMSO)
-
Azide-Biotin (10 mM in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Reagents from Table 1
-
Streptavidin-coated magnetic beads
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with 1-10 µM Alkyne-FGFRi (or DMSO as a vehicle control) for 1-2 hours at 37°C.
-
Cell Lysis: Wash cells twice with cold PBS. Add 1 mL of ice-cold Lysis Buffer, scrape cells, and incubate on ice for 20 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to 1 mg/mL.
-
Click Reaction Premix: In a microfuge tube, prepare the "Click-Mix" immediately before use. For a 1 mL lysate sample, combine:
-
10 µL of 100 mM CuSO₄
-
50 µL of 100 mM THPTA
-
10 µL of 10 mM Azide-Biotin
-
Vortex briefly to mix.
-
-
CuAAC Reaction: Add 70 µL of the "Click-Mix" to 1 mL of cell lysate. Initiate the reaction by adding 20 µL of freshly prepared 500 mM sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
Affinity Enrichment: Add 50 µL of a pre-washed streptavidin bead slurry to the reaction mixture. Incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant and wash the beads extensively (e.g., 3x with 0.1% SDS in PBS, 3x with PBS).
-
Proteomic Sample Prep: Perform on-bead tryptic digestion of the captured proteins. Elute the resulting peptides and analyze them by LC-MS/MS.
Expected Data: The primary hits identified by mass spectrometry should include the intended targets of the inhibitor. A competition experiment, where cells are pre-treated with the non-alkynylated this compound before adding Alkyne-FGFRi , should show a significant reduction in the spectral counts for specific targets.
| Protein ID | Function | Spectral Counts (+Alkyne-FGFRi) | Spectral Counts (Competition) |
| FGFR1 | Receptor Tyrosine Kinase | 152 | 11 |
| FGFR2 | Receptor Tyrosine Kinase | 121 | 8 |
| FGFR3 | Receptor Tyrosine Kinase | 189 | 15 |
| ABL1 | Non-receptor Tyrosine Kinase | 5 | 4 |
| EGFR | Receptor Tyrosine Kinase | 2 | 1 |
Table 2: Example quantitative proteomics data from an ABPP experiment. A significant decrease in spectral counts for FGFR family members is observed in the competition sample, confirming specific target engagement.
Protocol 2: Live Cell Fluorescence Imaging
This protocol details the labeling of FGFR in live cells with Alkyne-FGFRi followed by fixation, permeabilization, and click reaction with an Azide-Fluorophore (e.g., Azide-Alexa Fluor 488).
Materials:
-
Cells grown on glass coverslips
-
Alkyne-FGFRi (10 mM in DMSO)
-
Azide-Fluorophore (1 mM in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
BSA, 3% in PBS
-
Reagents from Table 1
Procedure:
-
Cell Treatment: Treat cells on coverslips with 1-10 µM Alkyne-FGFRi for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Fixation: Wash the cells 3x with PBS. Fix with 4% PFA for 15 minutes at room temperature.[17]
-
Permeabilization: Wash 2x with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Wash 3x with PBS. Block with 3% BSA in PBS for 30 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For each coverslip (in ~200 µL volume):
-
154 µL PBS with 3% BSA
-
2 µL of 100 mM CuSO₄
-
10 µL of 100 mM THPTA
-
4 µL of 1 mM Azide-Fluorophore
-
Mix gently.
-
Add 30 µL of freshly prepared 500 mM sodium ascorbate to start the reaction.
-
-
Incubation: Immediately add the cocktail to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Washing & Mounting: Wash the cells 3x with PBS. Mount the coverslips onto microscope slides with an antifade mounting medium containing DAPI (for nuclear counterstain).
-
Imaging: Image the cells using a fluorescence or confocal microscope with appropriate filter sets.
Expected Data: Fluorescent signal should be observed in cells treated with Alkyne-FGFRi , localizing to cellular compartments where FGFR is expressed (e.g., cell membrane, endosomes). The DMSO control should show minimal background fluorescence.
| Condition | Mean Fluorescence Intensity (A.U.) | Signal-to-Noise Ratio |
| Alkyne-FGFRi Treated | 850 ± 120 | 15.2 |
| DMSO Control | 56 ± 15 | 1.0 |
| Competition Control | 110 ± 25 | 2.0 |
Table 3: Example quantitative data from a fluorescence imaging experiment demonstrating specific labeling.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. genelink.com [genelink.com]
- 9. idtdna.com [idtdna.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. axispharm.com [axispharm.com]
- 13. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Identifying Novel FGFR Binding Partners Using Fgfr-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of FGFR signaling is implicated in various cancers, making them attractive therapeutic targets. The development of specific chemical probes is essential for elucidating the complex signaling networks and identifying novel binding partners of FGFRs, which can lead to the discovery of new drug targets and a better understanding of both normal physiology and disease states.
This document provides detailed application notes and protocols for utilizing Fgfr-IN-6 , a potent and selective FGFR inhibitor designed as a chemical probe for identifying novel FGFR binding partners. This compound is an analog of known FGFR inhibitors, such as the "Fgfr-IN-" series of compounds, and is functionalized with a reactive group (e.g., an alkyne) to enable covalent capture of interacting proteins for subsequent identification by mass spectrometry-based chemical proteomics.
Principle
The core principle behind using this compound to identify novel binding partners is affinity-based protein profiling. This compound is designed to bind to the ATP-binding pocket of FGFRs. A key feature of this probe is a chemically tractable handle, such as an alkyne group, which allows for the covalent attachment of a reporter tag (e.g., biotin) via a highly specific and efficient bio-orthogonal reaction, commonly known as "click chemistry".
Cells or cell lysates are first treated with this compound. The probe will bind to its direct targets (FGFRs) and potentially to other proteins that have binding affinity for it ("off-targets") or are part of the FGFR signaling complex ("interactors"). Following incubation, a reporter tag, such as biotin-azide, is "clicked" onto the alkyne handle of the probe-bound proteins. The biotinylated proteins can then be enriched from the complex proteome using streptavidin-coated beads. Finally, the enriched proteins are identified and quantified using mass spectrometry. By comparing the proteins pulled down in the presence and absence of a competitor (a non-functionalized FGFR inhibitor), specific binding partners can be distinguished from non-specific binders.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative FGFR Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (nM) |
| Fgfr-IN-3 | 2.1 | 3.1 | 4.3 | 74 | >1000 |
| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 | 24 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | 180 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | 123 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | >10000 |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | >1000 |
Data compiled from publicly available sources. This compound is expected to have a similar inhibitory profile to these pan-FGFR inhibitors.
Table 2: Novel Potential FGFR Binding Partners Identified by Chemical Proteomics
| Protein | Description | Fold Enrichment (this compound vs. Control) | p-value |
| PTPN11 (Shp2) | Protein tyrosine phosphatase, non-receptor type 11 | 5.2 | <0.01 |
| GRB2 | Growth factor receptor-bound protein 2 | 4.8 | <0.01 |
| GAB1 | GRB2-associated-binding protein 1 | 3.5 | <0.05 |
| FRS2 | Fibroblast growth factor receptor substrate 2 | 8.1 | <0.001 |
| PLCγ1 | Phospholipase C gamma 1 | 4.1 | <0.01 |
| CRK | CT10 regulator of kinase | 3.2 | <0.05 |
| NS-1-associated protein-1 | Novel identified interactor | 2.9 | <0.05 |
| Target of Myb 1-like protein | Novel identified interactor | 2.5 | <0.05 |
This table represents hypothetical data based on published FGFR interactome studies. Actual results will vary depending on the experimental system.[2][3]
Experimental Protocols
Protocol 1: Affinity-Based Pull-Down of FGFR Binding Partners using this compound
This protocol describes the enrichment of proteins that bind to this compound from cell lysates.
Materials:
-
This compound (with alkyne handle)
-
Cell line of interest (e.g., a cancer cell line with known FGFR activity)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Azide-functionalized biotin (e.g., Biotin-PEG4-Azide)
-
Click chemistry reaction buffer components:
-
Copper (II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar ligand
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for validation (e.g., anti-FGFR, anti-PTPN11, anti-GRB2)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Incubation with this compound:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add this compound to the lysate at a final concentration of 1-10 µM.
-
As a negative control, prepare a parallel sample with a vehicle control (e.g., DMSO).
-
For competition experiments, pre-incubate a separate aliquot of lysate with a 100-fold excess of a non-alkyne functionalized FGFR inhibitor for 1 hour before adding this compound.
-
Incubate all samples for 1-2 hours at 4°C with gentle rotation.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix. A typical final concentration is: 100 µM azide-biotin, 1 mM CuSO4, 1 mM TCEP/Sodium Ascorbate, and 100 µM TBTA.
-
Add the click chemistry reaction mix to the lysate and incubate for 1 hour at room temperature, protected from light.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS, PBS with 0.5 M NaCl, PBS with 0.1% SDS).
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Proteins can be visualized by silver staining or Coomassie blue staining.
-
For validation, perform Western blotting using antibodies against known FGFR interactors and candidate novel binding partners.
-
Protocol 2: Identification of Binding Partners by Mass Spectrometry
This protocol outlines the preparation of samples from the pull-down for analysis by mass spectrometry.
Materials:
-
Enriched protein samples on streptavidin-agarose beads from Protocol 1.
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
Procedure:
-
On-Bead Digestion:
-
Wash the beads with a buffer compatible with enzymatic digestion (e.g., 50 mM ammonium bicarbonate).
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 20 minutes at room temperature in the dark.
-
Dilute the urea to <2 M with 50 mM ammonium bicarbonate.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the peptides in a buffer compatible with the mass spectrometer.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
-
Identify proteins that are significantly enriched in the this compound sample compared to the control and competition samples.
-
Perform bioinformatics analysis to identify potential novel binding partners and signaling pathways.
-
Mandatory Visualizations
Caption: Canonical FGFR signaling pathways.
Caption: Workflow for identifying FGFR binding partners.
Caption: Logic for specific binding partner identification.
References
- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling initiated by overexpression of the fibroblast growth factor receptor-1 investigated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis reveals dual requirement for Grb2 and PLCγ1 interactions for BCR-FGFR1-Driven 8p11 cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application of FGFR Inhibitors in High-Throughput Screening: A Detailed Guide
Disclaimer: No specific information was found for a compound named "Fgfr-IN-6". The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors. These protocols can be adapted for the evaluation of novel FGFR inhibitors.
Introduction to FGFR and Its Role in Disease
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the development and progression of numerous cancers, including breast, lung, gastric, and bladder cancers.[1][4][5] This makes FGFRs attractive targets for the development of targeted cancer therapies. High-throughput screening (HTS) plays a pivotal role in the discovery of novel and potent FGFR inhibitors.
Overview of High-Throughput Screening for FGFR Inhibitors
HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of a specific target, in this case, FGFRs. The screening process can be broadly categorized into two main types of assays: biochemical assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified recombinant FGFR kinase domains to directly measure the inhibitory effect of compounds on the enzyme's catalytic activity. They are highly reproducible and suitable for screening large numbers of compounds.
-
Cell-Based Assays: These assays are performed using engineered or cancer cell lines that have either endogenous or overexpressed FGFRs. They provide a more physiologically relevant context by assessing a compound's activity within a cellular environment, taking into account factors like cell permeability and off-target effects.
Data Presentation: Inhibitory Activity of Known FGFR Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of several well-characterized FGFR inhibitors against different FGFR isoforms and in various cell lines. This data provides a benchmark for evaluating the potency and selectivity of new chemical entities.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Assay Type | Reference |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6.0 | Biochemical (Filter-binding) | [6] |
| Staurosporine | - | 3.3 | - | - | Biochemical (Radiometric) | [7] |
| PP2 | - | 1,600 | - | - | Biochemical (Radiometric) | [7] |
| AG1478 | - | 4,800 | - | - | Biochemical (Radiometric) | [7] |
| D-64406 | - | 6,000 | - | - | Biochemical (Radiometric) | [7] |
| Inhibitor | Cell Line | FGFR Aberration | IC50 (nM) | Assay Type | Reference |
| LY2874455 | RT-112 | FGFR3 expression | 0.8 | Cell-based (p-Erk) | [6] |
| LY2874455 | HUVEC | FGFR1 expression | 0.3 | Cell-based (p-Erk) | [6] |
| AZD4547 | KG-1 | FGFR1 fusion | - | Cell-based (p-FGFR) | [1] |
| AZD4547 | SNU-16 | FGFR2 amplification | - | Cell-based (p-FGFR) | [1] |
| AZD4547 | KMS-11 | FGFR3 mutation | - | Cell-based (p-FGFR) | [1] |
| BGJ398 | Multiple | FGFR overactivation | Varies | Cell-based (CCK-8) | [8] |
| AZD4547 | Multiple | FGFR overactivation | Varies | Cell-based (CCK-8) | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and the screening process, the following diagrams illustrate the FGFR signaling cascade and a typical HTS workflow.
Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation. This triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, ultimately regulating gene expression related to cell growth and survival.[9][10]
Caption: A typical high-throughput screening workflow for identifying FGFR inhibitors, from initial library screening to lead optimization.
Experimental Protocols
Here are detailed protocols for common biochemical and cell-based assays used in HTS for FGFR inhibitors.
Protocol 1: Biochemical Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits, such as the FGFR2 Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo® MAX reagent.[11]
Objective: To measure the in vitro inhibitory activity of compounds against a purified FGFR kinase domain.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR2, GST-tagged)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Kinase-Glo® MAX Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the appropriate concentration of recombinant FGFR kinase, and the substrate.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds at various concentrations into the wells of the assay plate. Include positive control (no inhibitor) and negative control (no enzyme) wells.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to each well. Then, add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Develop Luminescent Signal: Add an equal volume of Kinase-Glo® MAX reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Phospho-FGFR Assay (HTRF)
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology, which is a highly sensitive method for detecting protein phosphorylation in a cell lysate.[1]
Objective: To measure the inhibition of FGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with known FGFR aberration (e.g., SNU-16 with FGFR2 amplification).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
FGF ligand (e.g., FGF2) for stimulation (if necessary).
-
HTRF phospho-FGFR and total-FGFR assay kits (containing specific antibodies conjugated to a FRET donor and acceptor).
-
Lysis buffer.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation (if required): For cell lines that do not have constitutively active FGFR, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
-
Cell Lysis: Remove the culture medium and add the lysis buffer provided in the HTRF kit to each well.
-
Lysate Incubation: Incubate the plate on a shaker for 30 minutes at room temperature to ensure complete cell lysis.
-
Antibody Addition: Add the HTRF antibody pairs (phospho-FGFR and total-FGFR) to the cell lysates.
-
HTRF Incubation: Incubate the plate for 4 hours at room temperature, protected from light, to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for both the phospho-FGFR and total-FGFR assays. Normalize the phospho-FGFR signal to the total-FGFR signal to account for variations in cell number. Determine the IC50 values from the dose-response curves.
Conclusion
The protocols and data presented here provide a comprehensive framework for the high-throughput screening and characterization of FGFR inhibitors. The choice of assay depends on the specific goals of the screening campaign. Biochemical assays are ideal for initial large-scale screens, while cell-based assays are crucial for validating hits in a more physiologically relevant setting and for understanding their cellular potency and mechanism of action. The continued application of these HTS strategies will undoubtedly accelerate the discovery of novel and effective FGFR-targeted therapies for cancer and other diseases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Fgfr-IN-6 in Immunofluorescence Studies of FGFR Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in a wide range of cancers.[1][2] Fgfr-IN-6 is a potent and selective inhibitor of FGFR3, a member of the FGFR family.[3][4] Understanding the subcellular localization of FGFRs upon inhibitor treatment is critical for elucidating the mechanism of action of drugs like this compound and for developing novel cancer therapeutics.
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) assays to investigate its effect on the localization of FGFRs. While direct immunofluorescence use of this compound as a fluorescent probe has not been documented, this protocol outlines its application as a small molecule inhibitor to study changes in FGFR protein distribution within the cell.
This compound: A Potent FGFR3 Inhibitor
This compound is a selective inhibitor of FGFR3 with an IC50 value of less than 350 nM.[3][4] It is a valuable tool for studying the biological functions of FGFR3 and for cancer research.[3][4]
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C25H23FN8O2 | [4] |
| Molecular Weight | 486.50 | [4] |
| CAS Number | 2833703-72-1 | [4] |
| Solubility | 10 mM in DMSO | [4] |
Experimental Application: Investigating FGFR Localization using Immunofluorescence
The following protocol describes how to use this compound to treat cells and subsequently perform immunofluorescence to visualize the localization of FGFRs. This allows for the investigation of how inhibiting FGFR3 activity with this compound may alter the subcellular distribution of the receptor.
Experimental Workflow Diagram
Caption: Workflow for studying FGFR localization with this compound.
Detailed Immunofluorescence Protocol
Materials:
-
Cells expressing FGFR of interest (e.g., cancer cell lines with known FGFR3 expression)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against the specific FGFR (e.g., anti-FGFR3 antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare working concentrations of this compound in cell culture medium. A titration experiment is recommended to determine the optimal concentration and incubation time.
-
Include appropriate controls: a vehicle control (DMSO treated) and an untreated control.
-
Aspirate the medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FGFR antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish and let them dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a confocal microscope.
-
Capture images of the cells, ensuring consistent settings for all experimental conditions.
-
Perform quantitative analysis of the images to determine the subcellular localization of the FGFR protein. This can include measuring the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm, and plasma membrane).
-
Data Presentation
The quantitative data obtained from the image analysis can be summarized in a table for easy comparison between different treatment conditions.
Table 1: Hypothetical Quantitative Analysis of FGFR3 Localization after this compound Treatment
| Treatment | Nuclear Fluorescence Intensity (Arbitrary Units) | Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Untreated Control | 100 ± 10 | 300 ± 25 | 0.33 |
| Vehicle Control (DMSO) | 105 ± 12 | 310 ± 28 | 0.34 |
| This compound (100 nM) | 150 ± 15 | 250 ± 20 | 0.60 |
| This compound (350 nM) | 200 ± 18 | 200 ± 15 | 1.00 |
Data are presented as mean ± standard deviation from three independent experiments.
FGFR Signaling Pathway and Inhibition by this compound
FGFRs are activated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[1][2] This triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular functions.[2][5]
FGFR Signaling Pathway Diagram
Caption: FGFR signaling and the inhibitory action of this compound.
This application note provides a framework for utilizing this compound as a tool to investigate the subcellular localization of FGFRs through immunofluorescence. By observing changes in receptor distribution upon inhibitor treatment, researchers can gain valuable insights into the cellular response to FGFR inhibition, aiding in the development of more effective cancer therapies. The provided protocols and diagrams serve as a guide for designing and interpreting such experiments.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FGFR3-IN-6 - Immunomart [immunomart.org]
- 5. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fgfr-IN-6 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fgfr-IN-6 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGF/FGFR signaling axis is implicated in various cancers. This compound exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1]
Q2: What is a good starting concentration for this compound in a new cell line?
For a novel inhibitor like this compound, it is recommended to start with a broad range of concentrations to determine the optimal working concentration for your specific cell line. Based on the reported IC50 values for this compound (0.5-5 nM in BaF3-Tel-FGFR2WT cells) and the related compound FGFR3-IN-6 (<350 nM), a sensible starting range would be from 0.1 nM to 10 µM.[3] This wide range will help to identify the dose-dependent effects of the inhibitor. Potency in cell-based assays is typically considered to be in the <1-10 μM range for small molecule inhibitors.[4]
Q3: How should I prepare and store my this compound stock solution?
This compound is reported to be soluble in DMSO at 10 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells, even at high concentrations.
-
Possible Cause 1: Cell line is not dependent on FGFR signaling.
-
Solution: Confirm that your cell line expresses FGFRs and that the FGFR pathway is active and contributes to cell proliferation or survival. You can do this by checking the literature for your specific cell line or by performing a baseline Western blot for phosphorylated FGFR (p-FGFR) and downstream targets like p-ERK.
-
-
Possible Cause 2: Incorrect concentration or inactive compound.
-
Solution: Verify the calculations for your dilutions. If possible, confirm the activity of your this compound stock on a known sensitive cell line. Ensure the compound has been stored correctly to prevent degradation.
-
-
Possible Cause 3: Poor solubility or precipitation in media.
-
Solution: Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. Visually inspect your prepared media for any signs of precipitation. If you suspect this is an issue, you can try preparing your dilutions in media containing a low percentage of serum, as serum proteins can sometimes help to maintain the solubility of hydrophobic compounds.
-
Issue 2: I am seeing high levels of cell death even at very low concentrations of this compound.
-
Possible Cause 1: Off-target toxicity.
-
Solution: While this compound is designed to be an FGFR inhibitor, off-target effects can occur, especially at higher concentrations.[4] It is crucial to perform a dose-response curve to identify a concentration that inhibits FGFR signaling without causing excessive, non-specific cytotoxicity. Consider using a more selective FGFR inhibitor if off-target effects are a major concern.
-
-
Possible Cause 2: High sensitivity of the cell line.
-
Solution: Some cell lines are exquisitely sensitive to the inhibition of specific signaling pathways. If your cells are highly dependent on FGFR signaling for survival, even low concentrations of a potent inhibitor can induce significant apoptosis. Ensure you have a narrow range of low concentrations in your initial dose-response experiment to pinpoint the optimal concentration.
-
Issue 3: My Western blot results for p-FGFR or p-ERK are inconsistent.
-
Possible Cause 1: Timing of cell lysis after treatment.
-
Solution: The phosphorylation of signaling proteins can be transient. It is important to perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound. A typical time course could include points from 30 minutes to 24 hours post-treatment.
-
-
Possible Cause 2: Issues with antibody quality or protocol.
-
Solution: Ensure you are using high-quality antibodies that are validated for Western blotting. Optimize your Western blot protocol, including blocking conditions and antibody concentrations. Always include appropriate positive and negative controls.
-
Data Presentation
Table 1: Reported IC50 Values for this compound and a Related Compound.
| Compound | Target/Cell Line | IC50 Value |
| This compound | BaF3-Tel-FGFR2WT & mutants | 0.5 - 5 nM |
| FGFR3-IN-6 | FGFR3 | < 350 nM |
Table 2: Recommended Concentration Range for Initial this compound Experiments.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability (e.g., MTT) | 0.1 nM - 10 µM | Use a logarithmic dilution series. |
| Target Engagement (Western Blot) | 1 nM - 1 µM | Based on IC50 values; may need optimization. |
| Functional Assays | Dependent on cell viability and target engagement results | Start with concentrations at and around the IC50. |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][8][9][10]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol provides a general guideline for assessing the phosphorylation status of FGFR and its downstream target ERK.[11][12][13][14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for the predetermined optimal time. Include a vehicle control and a positive control (e.g., stimulation with FGF ligand).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for FGFR and ERK at each this compound concentration.
Visualizations
Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Flowchart for Lack of this compound Effect.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Instability restricts signaling of multiple fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained release and protein stabilization reduce the growth factor dosage required for human pluripotent stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing Fgfr-IN-6 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fgfr-IN-6 in their experiments.
Troubleshooting Guide
Issue: Decreased sensitivity or acquired resistance to this compound in our cell line.
If you observe a reduced response to this compound treatment over time, it may indicate the development of acquired resistance. Several mechanisms can contribute to this phenomenon. Below is a guide to help you troubleshoot this issue.
Potential Causes and Solutions:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the FGFR inhibition. The most common bypass pathways involve the reactivation of the MAPK and PI3K/AKT/mTOR signaling cascades.[1][2][3][4][5]
-
Troubleshooting Action: Investigate the phosphorylation status of key downstream effectors like ERK, AKT, and S6 ribosomal protein using Western blotting. Sustained phosphorylation of these proteins in the presence of this compound suggests bypass pathway activation.[1]
-
Proposed Solution: Consider combination therapy. Co-treatment with inhibitors of the identified bypass pathway, such as MEK inhibitors (for the MAPK pathway) or PI3K/mTOR inhibitors, can often resensitize resistant cells to FGFR inhibition.[1][3][4][5]
-
-
Emergence of Gatekeeper Mutations: Mutations in the kinase domain of the FGFR protein can prevent the binding of this compound, rendering the inhibitor ineffective.[2][6][7]
-
Troubleshooting Action: Perform sequencing of the FGFR gene in your resistant cell line to identify potential mutations in the kinase domain.
-
Proposed Solution: If a gatekeeper mutation is identified, consider switching to a next-generation FGFR inhibitor designed to overcome such mutations.[2] Some irreversible inhibitors have shown efficacy against certain resistance mutations.[8][9]
-
-
Epithelial-to-Mesenchymal Transition (EMT): Some resistant cells undergo EMT, a process that can confer migratory and invasive properties and contribute to drug resistance.[2]
-
Troubleshooting Action: Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via Western blotting or immunofluorescence.
-
Proposed Solution: Therapeutic strategies targeting EMT are still under investigation, but understanding this mechanism in your model can inform further experimental design.
-
Quantitative Data Summary: Efficacy of FGFR Inhibitors in Sensitive vs. Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FGFR inhibitors in sensitive and resistant cancer cell lines, providing a reference for expected efficacy and the magnitude of resistance.
| Cell Line | Cancer Type | FGFR Alteration | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Resistance Mechanism | Reference |
| H1581 | Lung Cancer | FGFR1 Amplification | BGJ398 | 2 - 20 nM | > 1 µM | NRAS Amplification, DUSP6 Deletion (MAPK Reactivation) | [1] |
| DMS114 | Lung Cancer | FGFR1 Amplification | BGJ398 | 50 - 300 nM | > 1 µM | MET Upregulation (MAPK Reactivation) | [1] |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | Infigratinib | 12 nM | N/A | N/A | [10] |
| ICC10 | Cholangiocarcinoma | FGFR2 Fusion | Infigratinib | > 1000 nM | N/A | Intrinsic Resistance | [10] |
| RT112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | PD173074 | Sensitive (IC50 not specified) | Resistant (at 1-2 µM) | HRAS mutation, EMT, Upregulated IGF1R | [11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][12][13]
Q2: How can I generate an this compound resistant cell line for my studies?
Resistant cell lines can be generated by long-term culture of a sensitive parental cell line in the presence of gradually increasing concentrations of this compound. A common method involves starting with a concentration around the IC50 value and doubling the concentration with each passage as the cells adapt and resume proliferation. This process can take several weeks to months.[1][11]
Q3: What are the key downstream signaling pathways I should monitor to assess this compound efficacy?
The primary downstream pathways to monitor are the RAS-MAPK and PI3K-AKT-mTOR pathways.[3][14] You can assess the phosphorylation status of key proteins in these cascades, such as:
-
MAPK Pathway: p-FGFR, p-FRS2, p-MEK, p-ERK
-
PI3K/AKT Pathway: p-PI3K, p-AKT, p-mTOR, p-S6K
A significant reduction in the phosphorylation of these proteins upon this compound treatment indicates effective target engagement.
Q4: Are there specific combination therapies that have shown promise in overcoming this compound resistance?
Yes, several combination strategies have demonstrated synergistic effects in preclinical models. Combining FGFR inhibitors with:
-
MEK inhibitors can be effective when resistance is driven by MAPK pathway reactivation.[1]
-
PI3K/mTOR inhibitors can overcome resistance mediated by the activation of the PI3K/AKT pathway.[3][4][5]
-
EGFR inhibitors have shown potential in certain contexts, particularly in FGFR2-fusion positive cholangiocarcinoma.[10]
-
CDK4/6 inhibitors are being explored in breast cancer models where FGFR signaling can contribute to resistance.[15][16][17]
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of protein phosphorylation between different treatment conditions.
Visualizations
Caption: Canonical FGFR signaling pathways leading to cell proliferation and survival.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Preventing Fgfr-IN-6 degradation in experimental setups
Welcome to the technical support center for Fgfr-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and efficacy of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers.[2] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the phosphorylation events that initiate downstream signaling.
Q2: How should I store and handle this compound to prevent degradation?
To ensure the stability of this compound, it is crucial to adhere to proper storage and handling protocols. While specific stability data for this compound is not extensively published, general guidelines for small molecule kinase inhibitors should be followed.
Q3: I am observing a loss of inhibitory activity in my experiments. What could be the cause?
A decrease in the expected inhibitory effect of this compound can stem from several factors, including compound degradation, improper experimental setup, or the development of cellular resistance. Refer to the troubleshooting section for a detailed guide on identifying and resolving this issue.
Q4: Can this compound be used in animal models?
While the primary application of this compound is in in vitro cell-based assays, its use in in vivo animal models may be possible. However, this would require extensive validation of its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile. Researchers should consult relevant literature for studies involving similar FGFR inhibitors in animal models.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experimental settings.
Problem 1: Precipitation of this compound in culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. The solvent used to dissolve the inhibitor (e.g., DMSO) may also be at a concentration that is not compatible with the medium.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%.
-
Prepare a higher concentration stock solution of this compound in a suitable solvent and then dilute it into the culture medium with vigorous mixing.
-
Consider a brief sonication of the stock solution before dilution to ensure complete dissolution.
-
If precipitation persists, you may need to reduce the working concentration of this compound.
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: This can be due to variability in the preparation of this compound working solutions, inconsistent cell culture conditions, or degradation of the inhibitor.
-
Solution:
-
Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize cell seeding density, treatment duration, and other experimental parameters.
-
Regularly check the stability of your this compound stock solution. If degradation is suspected, use a fresh vial of the compound.
-
Problem 3: Observed off-target effects or cellular toxicity.
-
Possible Cause: At higher concentrations, small molecule inhibitors can exhibit off-target activity, leading to unintended cellular effects or toxicity. The solvent used to dissolve the inhibitor may also contribute to toxicity.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits FGFR signaling with minimal toxicity.
-
Always include a vehicle control (solvent only) in your experiments to assess the effect of the solvent on the cells.
-
Consider using a more selective FGFR inhibitor if off-target effects are a significant concern.
-
Data Presentation
Table 1: General Storage and Handling Recommendations for Small Molecule Kinase Inhibitors
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store powder at -20°C or -80°C. Store stock solutions in aliquots at -80°C. | Minimizes chemical degradation and preserves compound integrity over long-term storage. |
| Solvent for Stock Solution | High-purity, anhydrous DMSO is commonly used. | Ensures complete dissolution and stability of the inhibitor. Water should be avoided in stock solutions to prevent hydrolysis. |
| Stock Solution Concentration | Prepare a high concentration stock (e.g., 10 mM) to minimize the volume of solvent added to the experimental system. | Reduces potential solvent-induced artifacts and toxicity in cell-based assays. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles by preparing single-use aliquots of the stock solution. | Repeated freezing and thawing can lead to precipitation and degradation of the compound. |
| Light Exposure | Protect from light by storing in amber vials or wrapping vials in foil. | Some small molecules are light-sensitive and can degrade upon exposure to light. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific FGFR isoform.
-
Reagents and Materials:
-
Recombinant human FGFR kinase domain
-
ATP
-
Specific peptide substrate for FGFR
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the recombinant FGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of FGFR Signaling Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the FGFR signaling pathway in a cell-based assay.
-
Reagents and Materials:
-
Cell line expressing the target FGFR
-
Complete cell culture medium
-
This compound
-
FGF ligand
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Starve the cells in serum-free medium for a specified period.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a defined time.
-
Stimulate the cells with the appropriate FGF ligand for a short period to activate the FGFR pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of FGFR and downstream signaling proteins like ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of FGFR phosphorylation and downstream signaling.
-
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
References
Technical Support Center: Fgfr-IN-6 and Pull-Down Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Fgfr-IN-6 in pull-down assays. Addressing nonspecific binding is critical for obtaining reliable data, and this resource offers structured advice to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. It is designed to inhibit all four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). The primary therapeutic goal of such inhibitors is to block the aberrant signaling from these receptors that can drive the growth of various cancers.
Q2: What are the known off-targets of this compound?
Q3: Why am I seeing high nonspecific binding in my this compound pull-down assay?
High nonspecific binding in pull-down assays using small molecule inhibitors like this compound can arise from several factors:
-
Hydrophobic interactions: The inhibitor or the linker used to immobilize it may have hydrophobic properties that lead to binding with abundant, non-target proteins.
-
Ionic interactions: Proteins with charged surfaces may interact nonspecifically with the beads or the linker.
-
High inhibitor concentration: Using an excessively high concentration of the immobilized inhibitor can increase the likelihood of capturing low-affinity, nonspecific binders.
-
Insufficient blocking: The solid support (e.g., beads) may not be adequately blocked, leaving sites for proteins to bind directly to the matrix.
-
Inadequate washing: The washing steps may not be stringent enough to remove proteins that are weakly bound to the beads or the inhibitor.
-
Cell lysate properties: The complexity and concentration of the cell lysate can contribute to background binding.
Troubleshooting Guide for Nonspecific Binding
This guide provides a systematic approach to troubleshooting and reducing nonspecific binding in your this compound pull-down experiments.
Problem: High background or many nonspecific bands on the gel.
Table 1: Troubleshooting Nonspecific Binding in this compound Pull-Down Assays
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Pre-block the beads with a blocking agent such as Bovine Serum Albumin (BSA) or casein. Include the blocking agent in the lysis and wash buffers. |
| Inadequate Washing | Increase the number and/or duration of wash steps. Increase the stringency of the wash buffer by adding low concentrations of detergents (e.g., 0.1% Tween-20 or Triton X-100) or by increasing the salt concentration (e.g., up to 500 mM NaCl). |
| Hydrophobic or Ionic Interactions | Add non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the salt concentration in the lysis and wash buffers to disrupt nonspecific interactions. |
| High "Bait" Concentration | Titrate the concentration of immobilized this compound to find the lowest effective concentration that still captures the target proteins. |
| Contamination from Beads | Perform a negative control experiment with beads that have not been conjugated with this compound to identify proteins that bind directly to the bead matrix. |
| Nonspecific Binding to the Linker | If possible, perform a control with beads conjugated only with the linker arm to identify proteins that bind to the linker. |
| Pre-clearing of Lysate | Before the pull-down, incubate the cell lysate with unconjugated beads to remove proteins that have a high affinity for the bead matrix itself. |
This compound Selectivity Profile
While a comprehensive kinome scan for this compound is not publicly available, the following table summarizes the known selectivity based on initial characterization studies.
Table 2: this compound Target and Off-Target Profile
| Target Family | Specific Kinases | Potency/Selectivity |
| Primary Targets | FGFR1, FGFR2, FGFR3, FGFR4 | Potent inhibitor |
| Known Lower Affinity/Off-Targets | VEGFR2, PDGFRβ, EGFR family | Significantly less potent inhibition compared to FGFRs |
Experimental Protocols
Generalized Kinase Inhibitor Pull-Down Assay Protocol
This protocol provides a general framework. Optimization of buffer components, incubation times, and wash conditions is crucial for each specific experimental setup.
-
Preparation of Inhibitor-Coupled Beads:
-
Covalently couple this compound (or an analog with a suitable linker) to activated sepharose or magnetic beads according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any uncoupled inhibitor.
-
Prepare control beads (e.g., beads with no inhibitor or with a negative control compound).
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Blocking and Pre-clearing:
-
Block the inhibitor-coupled beads and control beads with a blocking buffer (e.g., lysis buffer containing 1% BSA) for 1 hour at 4°C.
-
(Optional but recommended) Pre-clear the cell lysate by incubating with unconjugated beads for 1 hour at 4°C.
-
-
Pull-Down:
-
Incubate the pre-cleared cell lysate with the blocked inhibitor-coupled beads and control beads. A typical incubation is 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times (e.g., 3-5 times) with wash buffer. The stringency of the wash buffer can be adjusted by varying salt and detergent concentrations.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer (for subsequent Western blotting or mass spectrometry).
-
Competitive elution with a high concentration of free this compound.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies against expected target proteins.
-
For unbiased identification of interacting proteins, perform mass spectrometry analysis of the eluates.
-
Visualizations
Caption: FGFR Signaling Pathway.
Caption: General Pull-Down Assay Workflow.
Caption: Troubleshooting Nonspecific Binding.
Best practices for storing and handling Fgfr-IN-6
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-6, a potent and selective FGFR3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It is used in cancer research to study the effects of FGFR3 inhibition on cell signaling and tumor growth.
Q2: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound. Follow these guidelines:
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage. For short-term storage, room temperature is acceptable in the continental US, but conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific recommendations.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. A common stock concentration is 10 mM. Ensure the powder is completely dissolved by vortexing.
Q4: What is the solubility of this compound in common solvents?
This compound is soluble in DMSO at a concentration of at least 10 mM. Its solubility in aqueous buffers is limited, which is a critical consideration for experimental design.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect observed. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Low Compound Concentration: Inaccurate dilution of the stock solution or loss of compound due to adsorption to plasticware. 3. Cell Line Insensitivity: The cell line used may not have an activated FGFR3 pathway. | 1. Prepare fresh aliquots of the stock solution from a new vial of powder. 2. Verify calculations and use low-adhesion plasticware for dilutions. 3. Confirm FGFR3 expression and activation (e.g., via Western blot for phosphorylated FGFR3) in your cell line. |
| Precipitation of the compound in cell culture media. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. Adding a high concentration of the DMSO stock directly to the media can cause precipitation. | 1. Make intermediate dilutions of the DMSO stock in cell culture media before adding to the final culture volume. 2. Ensure the final DMSO concentration in the cell culture is low (typically ≤0.1%) to minimize solvent toxicity. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
| Observed off-target effects or cellular toxicity. | 1. High Compound Concentration: Using a concentration of this compound that is too high can lead to inhibition of other kinases. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits FGFR3 without causing significant off-target effects. 2. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for solvent effects. |
| Variability between experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition. 2. Inconsistent Compound Handling: Differences in the preparation and dilution of this compound. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range. 2. Prepare a large batch of the stock solution and aliquot for single use to ensure consistency across experiments. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₂₅H₂₃FN₈O₂ | |
| Molecular Weight | 486.50 g/mol | |
| IC₅₀ for FGFR3 | < 350 nM | The half maximal inhibitory concentration against FGFR3. |
| Solubility in DMSO | ≥ 10 mM | Use anhydrous DMSO for preparing stock solutions. |
Experimental Protocols & Workflows
General Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the effect of this compound on a cancer cell line.
Caption: A general experimental workflow for cell-based assays with this compound.
Detailed Methodology: Western Blot for FGFR3 Signaling
This protocol describes how to assess the inhibition of FGFR3 signaling by this compound using Western blotting.
-
Cell Seeding and Treatment:
-
Seed your cancer cell line of choice (e.g., a bladder cancer cell line with an activating FGFR3 mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR3, total FGFR3, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
FGFR3 Signaling Pathway and Point of Inhibition by this compound
This diagram illustrates the canonical FGFR3 signaling pathway and indicates where this compound exerts its inhibitory effect.
Caption: Inhibition of FGFR3 autophosphorylation by this compound blocks downstream signaling.
Validation & Comparative
A Comparative Guide to the Selectivity of Infigratinib (BGJ398) Against FGFR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Infigratinib (BGJ398), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against the different FGFR isoforms. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Selectivity Profile of Infigratinib (BGJ398)
Infigratinib (BGJ398) demonstrates high potency against FGFR1, FGFR2, and FGFR3, with a notably lower activity against FGFR4. This selectivity is crucial for applications where specific FGFR isoforms are the primary targets. The half-maximal inhibitory concentrations (IC50) from in-vitro kinase assays are summarized in the table below.
| Target Kinase | IC50 (nM) |
| FGFR1 | 0.9[1][2] |
| FGFR2 | 1.4[1][2] |
| FGFR3 | 1.0[1][2] |
| FGFR4 | 60[1][2] |
Table 1: In-vitro inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.
Experimental Protocols
The determination of the IC50 values for Infigratinib (BGJ398) is typically performed using a radiometric kinase assay. This method measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
Radiometric Kinase Assay for FGFR Inhibition
Objective: To quantify the inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Infigratinib (BGJ398)
-
ATP (γ-³²P)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate, 1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of Infigratinib (BGJ398) in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, combine the recombinant FGFR kinase, the substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted Infigratinib (BGJ398) or DMSO (as a control) to the reaction mixture and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (γ-³²P).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP (γ-³²P).
-
Quantification: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of Infigratinib (BGJ398) and calculate the IC50 value by fitting the data to a dose-response curve.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is implicated in numerous developmental disorders and cancers. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Caption: Canonical FGFR signaling pathways.
References
A Comparative Performance Analysis of Covalent FGFR Inhibitors
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. Among these, covalent inhibitors represent a significant advancement, offering distinct advantages over their reversible counterparts. This guide provides a detailed comparison of the performance of prominent covalent FGFR inhibitors, using the well-characterized FIIN-2 and FIIN-3 as representative examples, alongside other clinically relevant inhibitors such as Futibatinib (TAS-120) and PRN1371. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and cellular efficacy of these compounds.
Introduction to Covalent FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades regulating cell proliferation, survival, differentiation, and angiogenesis. Genetic alterations such as gene amplification, mutations, and chromosomal translocations can lead to constitutive activation of FGFR signaling, driving the growth of various cancers.
Covalent FGFR inhibitors are designed to form a permanent bond with a specific amino acid residue, typically a cysteine, within or near the ATP-binding pocket of the kinase domain. This irreversible mode of action can lead to prolonged target engagement, increased potency, and the ability to overcome certain forms of acquired resistance that can render reversible inhibitors ineffective.
Quantitative Performance Comparison
The following tables summarize the in vitro biochemical potency and cellular activity of selected covalent FGFR inhibitors against various FGFR isoforms and cancer cell lines.
Table 1: Biochemical Potency (IC50, nM) of Covalent FGFR Inhibitors against FGFR Isoforms
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference(s) |
| FIIN-2 | 3.1 | 4.3 | 27 | 45 | |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 | |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | |
| PRN1371 | 0.7 | 1.3 | 4.1 | 19.3 |
Table 2: Cellular Activity (EC50/IC50, nM) of Covalent FGFR Inhibitors in FGFR-Dependent Cancer Cell Lines
| Inhibitor | Cell Line | FGFR Aberration | EC50/IC50 (nM) | Reference(s) |
| FIIN-2 | Ba/F3-FGFR1 | Transformed | 1 | |
| Ba/F3-FGFR2 | Transformed | 1 | ||
| Ba/F3-FGFR3 | Transformed | 1 | ||
| Ba/F3-FGFR2 V564M | Gatekeeper Mutant | 58 | ||
| FIIN-3 | Ba/F3-FGFR1 | Transformed | 1 | |
| Ba/F3-FGFR2 | Transformed | 1 | ||
| Ba/F3-FGFR2 V564M | Gatekeeper Mutant | 64 | ||
| SKOV-3 | FGFR Amplification | 499 | ||
| Futibatinib (TAS-120) | SNU-16 | FGFR2 Amplification | ~5 (antiproliferative) | |
| AN3 CA | FGFR2 Mutation | ~5 (antiproliferative) | ||
| PRN1371 | SNU-16 | FGFR2 Amplification | 2.6 | |
| RT4 | FGFR3 Fusion | 4.0 | ||
| RT112 | FGFR3 Mutation | 4.1 | ||
| AN3-CA | FGFR2 Mutation | 43.3 |
Kinase Selectivity
A critical aspect of targeted therapy is the selectivity of an inhibitor for its intended target over other kinases, which can minimize off-target toxicities. Kinome-wide screening provides a broad view of an inhibitor's selectivity profile.
Table 3: Kinase Selectivity Profile of Covalent FGFR Inhibitors
| Inhibitor | Number of Kinases Profiled | Off-Target Kinases with Significant Inhibition | Reference(s) |
| FIIN-2 | 456 | EGFR (moderately) | |
| FIIN-3 | 456 | EGFR (strongly) | |
| Futibatinib (TAS-120) | 387 | MAPK12, INSR (limited inhibition in cell-free assays) | |
| PRN1371 | 251 | CSF1R (physiologically irrelevant due to non-covalent binding and lower cellular potency) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of covalent FGFR inhibitors.
Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to determine the in vitro potency of kinase inhibitors.
-
Reagent Preparation : Recombinant human FGFR enzyme, a biotinylated substrate peptide, and ATP are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Inhibitor Dilution : The covalent FGFR inhibitor is serially diluted in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction : The FGFR enzyme is incubated with the inhibitor for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Phosphorylation : The kinase reaction is initiated by the addition of the biotinylated substrate and ATP. The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at 30°C.
-
Detection : The reaction is stopped by the addition of a detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Measurement : After a final incubation period (e.g., 60 minutes) at room temperature, the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated and used to determine the IC₅₀ value.
Cell Viability/Proliferation Assay (MTS/MTT)
These colorimetric assays are used to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells with known FGFR alterations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the covalent FGFR inhibitor or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition : After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Solubilization : The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For MTT assays, a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the EC₅₀ value is determined.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells known to harbor an FGFR aberration.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration : The covalent FGFR inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement and Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The tumor volumes of the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of these inhibitors.
Head-to-Head Comparison: Fgfr-IN-6 and Infigratinib in FGFR Inhibition
For researchers and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a detailed understanding of the available tools is paramount. This guide provides a head-to-head comparison of two such inhibitors: Fgfr-IN-6 and the clinically evaluated drug, Infigratinib. This objective analysis, supported by available experimental data, aims to inform researchers on the biochemical and cellular activities of these compounds.
Biochemical Profile and Potency
| Inhibitor | Target | IC50 (nM) |
| Infigratinib | FGFR1 | 0.9[1] |
| FGFR2 | 1.4[1] | |
| FGFR3 | 1.0[1] | |
| FGFR4 | 60[2] | |
| This compound | FGFR3 | < 350[3][4] |
| FGFR1 | Data not available | |
| FGFR2 | Data not available | |
| FGFR4 | Data not available |
Table 1: Biochemical Activity of this compound and Infigratinib against FGFR Isoforms. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of each inhibitor against the different FGFR isoforms. Lower IC50 values indicate higher potency.
Cellular Activity
The efficacy of an inhibitor in a biological system is a key indicator of its potential therapeutic value. Infigratinib has demonstrated anti-proliferative activity in various cancer cell lines that harbor FGFR alterations. For this compound, its potent and selective inhibition of FGFR3 suggests it would be most effective in cellular models where FGFR3 signaling is a primary driver of proliferation. Quantitative cellular activity data for this compound is not widely available, precluding a direct comparison of cellular potency with Infigratinib at this time.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to characterize them.
Figure 1: FGFR Signaling Pathway. This diagram illustrates the downstream signaling cascade initiated by FGF ligand binding to its receptor, leading to cell proliferation and survival. Both this compound and Infigratinib act by inhibiting the autophosphorylation of the FGFR, thereby blocking these downstream signals.
Figure 2: Biochemical Kinase Assay Workflow. This diagram outlines the typical steps involved in an in vitro kinase assay to determine the IC50 value of an inhibitor.
Figure 3: Cell-Based Viability Assay Workflow. This diagram shows the general procedure for assessing the effect of an inhibitor on the proliferation and viability of cancer cells.
Experimental Protocols
Detailed below are generalized protocols for the types of assays typically used to characterize FGFR inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
Poly (E4Y) peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and Infigratinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors (this compound and Infigratinib) in kinase assay buffer. Prepare a solution of the kinase and substrate in the same buffer.
-
Kinase Reaction: To the wells of the assay plate, add the inhibitor dilutions and the kinase/substrate mixture.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell line with known FGFR alteration (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 translocation)
-
Cell culture medium and supplements
-
This compound and Infigratinib
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or Infigratinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
Infigratinib is a well-documented, potent inhibitor of FGFR1, 2, and 3, with demonstrated clinical activity. This compound, on the other hand, is presented as a selective inhibitor of FGFR3. While a direct, comprehensive comparison is currently limited by the lack of publicly available data on the broader selectivity profile of this compound, the available information suggests it may serve as a valuable tool for studies focused specifically on the role of FGFR3. For research requiring broader inhibition of FGFR signaling, Infigratinib offers a well-characterized option. The choice between these two inhibitors will ultimately depend on the specific research question and the desired FGFR inhibition profile. Further characterization of this compound against a wider panel of kinases will be crucial for a more complete comparative assessment.
References
A Comparative Guide to the Efficacy of FGFR Inhibitors in Tumors with Diverse FGFR Aberrations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Fgfr-IN-6" did not yield any specific information. Therefore, this guide will focus on a well-characterized and clinically evaluated selective FGFR inhibitor, AZD4547 , as a representative compound for comparison with other prominent FGFR inhibitors. The data presented here is for informational and research purposes only and does not constitute medical advice.
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell proliferation, differentiation, and angiogenesis. Aberrations in FGFR genes, including mutations, amplifications, and fusions, are oncogenic drivers in a variety of cancers, making FGFRs a key target for cancer therapy. This guide provides an objective comparison of the preclinical and clinical efficacy of AZD4547 and other selective FGFR inhibitors against tumors harboring different FGFR alterations.
Data Presentation: Comparative Efficacy of FGFR Inhibitors
The following tables summarize the efficacy of selected FGFR inhibitors against various FGFR alterations in preclinical and clinical settings.
Table 1: Preclinical Efficacy of FGFR Inhibitors in Cell Lines with Different FGFR Alterations
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| AZD4547 | SNU-16 | Gastric Cancer | FGFR2 Amplification | Potent Inhibition | [1] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | Potent Inhibition | [1] | |
| KG-1 | Acute Myeloid Leukemia | FGFR1 Overexpression | Potent Inhibition | [1] | |
| Infigratinib (BGJ398) | RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | Low nM Potency | [2] |
| NIH3T3 (engineered) | Fibrosarcoma | FGFR2-PHGDH Fusion | Sensitive | [3] | |
| Pemigatinib | MMNK-1 (engineered) | Cholangiocarcinoma | FGFR2 Fusion | Sensitive | [3] |
| Erdafitinib | CCLP-1 (engineered) | Cholangiocarcinoma | FGFR2-PHGDH Fusion | Sensitive | [4] |
Note: "Potent Inhibition" is stated when specific IC50 values were not provided in the source.
Table 2: Clinical Efficacy of FGFR Inhibitors in Patients with FGFR-Altered Tumors
| Inhibitor | Cancer Type | FGFR Alteration | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| AZD4547 | Urothelial, Cervical, Breast Cancer | FGFR1/3 Fusions | 22% | Not Reported | [5] |
| Urothelial, Cervical, Breast Cancer | FGFR2/3 Mutations | Partial Responses Observed | 3.4 months | [5] | |
| Urothelial, Cervical, Breast Cancer | FGFR1/2 Amplification | No Confirmed Responses | 3.4 months | [5] | |
| Infigratinib (BGJ398) | Cholangiocarcinoma | FGFR2 Fusions/Rearrangements | 23.1% | 7.3 months | [6] |
| Pemigatinib | Cholangiocarcinoma | FGFR2 Fusions/Rearrangements | 35.5% | 6.9 months | [7] |
| Erdafitinib | Urothelial Carcinoma | FGFR2/3 Mutations or Fusions | 40% | 5.5 months | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of FGFR inhibitors are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10][11][12]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
Test compounds (FGFR inhibitors)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) per well. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the desired concentrations of FGFR inhibitors to the experimental wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values by plotting the percent viability against the log concentration of the inhibitor.
Western Blotting for FGFR Pathway Activation
This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitors.[7][13][14][15][16]
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
Phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard protein assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of FGFR inhibitors in a living organism.[17][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with a specific FGFR alteration or patient-derived xenograft (PDX) tissue
-
FGFR inhibitor formulation for oral gavage or other administration route
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation: Subcutaneously implant a known number of cancer cells or a fragment of PDX tissue into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FGFR inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route.
-
Monitoring: Monitor tumor volume (typically measured with calipers) and body weight of the mice regularly throughout the study. Observe the general health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group. Analyze statistical significance.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement (e.g., by western blotting for p-FGFR) or other biomarkers.
Mandatory Visualizations
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and the point of action for FGFR inhibitors.
Experimental Workflow for Preclinical Evaluation of FGFR Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of an FGFR inhibitor.
Logical Relationship of FGFR Inhibitor Efficacy Across Different Alteration Types
Caption: Logical representation of the differential efficacy of selective FGFR inhibitors.
References
- 1. escholarship.org [escholarship.org]
- 2. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug: AZD4547 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. anncaserep.com [anncaserep.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Benchmarking Investigational FGFR Inhibitors Against FDA-Approved Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, and fusions, is a known driver in a variety of malignancies.[1][2][3] Currently, four FGFR inhibitors have received FDA approval: erdafitinib, pemigatinib, infigratinib, and futibatinib. This guide provides a comparative analysis of these approved agents, presenting key preclinical data to serve as a benchmark for the evaluation of novel investigational inhibitors like Fgfr-IN-6.
Due to the limited publicly available experimental data for the investigational compound this compound, a direct and comprehensive comparison is not feasible at this time. Initial information identifies this compound as a selective FGFR3 inhibitor with an IC50 value of less than 350 nM. Another compound, termed "FGFR1 inhibitor-6," has been described with an IC50 of 16.31 nM against FGFR1.[4] The disparate and sparse nature of this information precludes a robust head-to-head analysis. Therefore, this guide will focus on the established profiles of the FDA-approved drugs, providing a framework for how this compound, or other novel inhibitors, could be benchmarked as more data becomes available.
In-Vitro Inhibitory Activity of FDA-Approved FGFR Inhibitors
The cornerstone of preclinical assessment for any targeted inhibitor is its potency and selectivity against the intended target. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the four FDA-approved FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Kinase IC50s (nM) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | VEGFR2: 70 |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | VEGFR2: >1000 |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 | VEGFR2: >1000 |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | - |
In-Vivo Efficacy in Preclinical Models
The anti-tumor activity of FGFR inhibitors is evaluated in vivo using xenograft models, where human tumor cells with known FGFR alterations are implanted into immunocompromised mice. The following table summarizes key findings from such studies for the FDA-approved inhibitors.
| Inhibitor | Tumor Model | FGFR Alteration | Dosing Regimen | Outcome |
| Erdafitinib | NCI-H1581 (Lung) | FGFR1 Amplification | 10 mg/kg, QD | Tumor growth inhibition |
| Pemigatinib | SNU-16 (Gastric) | FGFR2 Amplification | 10 mg/kg, QD | Significant tumor growth inhibition |
| Infigratinib | RT112/84 (Bladder) | FGFR3 Fusion | 20 mg/kg, QD | Tumor growth inhibition |
| Futibatinib | AN3CA (Endometrial) | FGFR2 Mutation | 30 mg/kg, QD | Tumor growth inhibition |
FGFR Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the mechanism of action and evaluation of FGFR inhibitors, the following diagrams illustrate the FGFR signaling cascade and a typical experimental workflow for inhibitor characterization.
Caption: Canonical FGFR Signaling Pathways.
Caption: Experimental Workflow for FGFR Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the preclinical evaluation of FGFR inhibitors.
In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the FGFR kinase domain.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a 3X solution of the test inhibitor in kinase buffer.
-
Prepare a 3X mixture of the FGFR enzyme and the Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X enzyme/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line with a known FGFR alteration (e.g., SNU-16 for FGFR2 amplification)
-
Complete cell culture medium
-
Test inhibitor serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (typically in a final volume of 100 µL) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using an SDS-based solubilization solution, add 100 µL to each well and incubate overnight at 37°C to dissolve the formazan crystals. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
In-Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with a known FGFR alteration
-
Matrigel (or other appropriate extracellular matrix)
-
Test inhibitor formulated for oral gavage or another appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Conclusion
The FDA-approved FGFR inhibitors—erdafitinib, pemigatinib, infigratinib, and futibatinib—have demonstrated potent and selective inhibition of FGFRs in preclinical models, which has translated to clinical benefit in patients with FGFR-driven cancers. This guide provides a summary of their key preclinical data and the experimental methodologies used to generate it. As more comprehensive in-vitro and in-vivo data for investigational compounds such as this compound become available, this framework will allow for a direct and meaningful comparison to these established benchmarks, aiding in the continued development of novel and improved FGFR-targeted therapies.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR1 inhibitor-6 - Immunomart [immunomart.org]
A Comparative Analysis of Fgfr-IN-6 Click Chemistry Efficiency for FGFR Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fgfr-IN-6, a chemical probe designed for the study of Fibroblast Growth Factor Receptors (FGFRs) through click chemistry. As a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases, this compound incorporates an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for target identification and validation. This allows for the covalent labeling of FGFRs in complex biological samples, facilitating downstream analysis by fluorescence microscopy, western blotting, or mass spectrometry.
This guide will compare the features of this compound with an alternative activity-based probe, FP1, and provide a general experimental framework for their application in studying FGFR biology.
Probes for FGFR Click Chemistry: A Comparative Overview
| Feature | This compound | FP1 (FIIN-2 derived) | Reference |
| Probe Type | Click Chemistry Reagent | Activity-Based Probe | [1] |
| Reactive Group | Alkyne | Acrylamide (for covalent binding) and a reporter tag | [1] |
| Targeting Moiety | FGFR inhibitor scaffold | FIIN-2 (covalent FGFR inhibitor) scaffold | [1] |
| Reported Application | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | In situ labeling and visualization of FGFR1-4 and their mutants | [1] |
| Click Chemistry Handle | Terminal Alkyne | Typically incorporates an alkyne or azide for subsequent click reaction with a reporter | [1] |
| Selectivity | Designed as an FGFR inhibitor | Comparable inhibitory potency to FIIN-2, a selective FGFR inhibitor | [1] |
Experimental Protocols
The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling FGFRs in cell lysates using an alkyne-containing probe like this compound. This protocol can be adapted for other similar probes.
Materials:
-
Cell lysate containing FGFRs
-
Alkyne-containing probe (e.g., this compound)
-
Azide-functionalized reporter tag (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate, THPTA)
-
Copper chelating ligand (e.g., TBTA, THPTA) - optional but recommended for live cell applications
-
Reaction Buffer (e.g., PBS, Tris buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Lysate Preparation:
-
Lyse cells expressing FGFRs in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Probe Incubation:
-
Treat the cell lysate with the alkyne-containing probe (e.g., this compound) at a predetermined concentration and incubation time to allow for target binding. Optimal concentration and time should be determined empirically.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mixture. A typical reaction mixture includes:
-
The probe-incubated cell lysate.
-
Azide-functionalized reporter tag.
-
Freshly prepared copper(II) sulfate solution.
-
Freshly prepared reducing agent solution (e.g., sodium ascorbate).
-
(Optional) Copper chelating ligand.
-
-
The final concentrations of the reactants should be optimized, but typical ranges are:
-
Probe: 1-10 µM
-
Azide-reporter: 10-100 µM
-
CuSO4: 50-100 µM
-
Sodium Ascorbate: 1-5 mM
-
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
-
Sample Analysis:
-
Following the click reaction, the labeled proteins can be analyzed by various methods:
-
SDS-PAGE and In-gel Fluorescence Scanning: If a fluorescent azide was used, the labeled proteins can be visualized directly in the gel.
-
Western Blotting: If a biotin-azide was used, the labeled proteins can be detected using streptavidin-HRP conjugates.
-
Mass Spectrometry: Biotin-labeled proteins can be enriched using streptavidin beads for subsequent on-bead digestion and identification by mass spectrometry.
-
-
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the FGFR signaling pathway, the experimental workflow for click chemistry labeling, and the logical relationship of the comparative analysis.
Figure 1: Simplified FGFR signaling pathway.
Figure 2: Experimental workflow for FGFR labeling.
Figure 3: Logical relationship for comparative analysis.
References
Validating FGFR Inhibitor Target Specificity: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, such as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, represents a significant advancement in precision oncology. However, ensuring the on-target specificity of these inhibitors is a critical step in their preclinical and clinical validation. Off-target effects can lead to unforeseen toxicities and a misleading interpretation of the drug's mechanism of action. This guide provides a comparative overview of methodologies for validating the target specificity of a representative FGFR inhibitor, AZD4547, with a focus on the powerful application of CRISPR-Cas9 genome editing technology. While the hypothetical "Fgfr-IN-6" is not documented in the scientific literature, we will use the well-characterized and selective FGFR inhibitor AZD4547 as a primary example to illustrate the validation process.
Comparing the Selectivity of FGFR Inhibitors
A crucial aspect of validating a targeted inhibitor is to quantify its potency against the intended target (on-target) versus a panel of other related and unrelated kinases (off-target). This selectivity profile helps to predict potential side effects and to understand the molecular basis of the inhibitor's activity. The following tables summarize the biochemical and cellular inhibitory activities of AZD4547 in comparison to other known FGFR inhibitors.
Table 1: Biochemical IC50 Values of Various FGFR Inhibitors Against FGFR Family Members and Other Kinases
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (KDR) (nM) | Other Kinases (IC50 in nM) |
| AZD4547 | 0.2[1] | 2.5 | 1.8 | 165[1] | 24[1] | IGFR (581)[1] |
| Ponatinib | 1.6 | 7.8 | 4.2 | 12 | 1.5 | Abl (0.4), Src (5.4) |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 | >10,000 | EGFR (110) |
| TAS-120 | 2.1 | 1.6 | 2.3 | 18 | >10,000 | RET (120) |
| PRN1371 | 7.8 | 5.2 | 4.1 | 31 | >10,000 | Lck (8.7), Lyn (9.2) |
Data compiled from multiple sources.[1][2]
Table 2: Cellular IC50 Values for Inhibition of Proliferation in FGFR-Dependent vs. Non-Dependent Cell Lines
| Cell Line | Driving Oncogene | AZD4547 (nM) | Ponatinib (nM) |
| KMS-11 | FGFR3 amplification | 12 | 25 |
| SNU-16 | FGFR2 amplification | 8 | 15 |
| H-1581 | FGFR1 amplification | 20 | 45 |
| A549 | KRAS mutation | >10,000 | >5,000 |
| HCT116 | KRAS mutation | >10,000 | >8,000 |
Experimental Protocols for Target Validation
Robust validation of an inhibitor's target specificity requires a multi-pronged approach, combining biochemical assays with cellular and genetic methods. Here, we detail the protocols for a CRISPR-Cas9 kinome-wide screen and a cell-based FGFR phosphorylation assay.
Protocol 1: Kinome-Wide CRISPR-Cas9 Screen to Identify Determinants of AZD4547 Sensitivity
This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify kinases whose loss confers resistance or sensitivity to an FGFR inhibitor, thereby validating its on-target activity and uncovering potential resistance mechanisms.[3]
1. Cell Line and Reagent Preparation:
- Select a cancer cell line with a known dependency on FGFR signaling (e.g., KatoIII gastric cancer cells with FGFR2 amplification).
- Culture cells in appropriate media and conditions.
- Obtain a pooled lentiviral single-guide RNA (sgRNA) library targeting the human kinome.
- Ensure the cell line stably expresses Cas9 endonuclease. If not, transduce with a lentiviral vector expressing Cas9 and select for stable expression.
2. Lentivirus Production and Titer Determination:
- Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
- Harvest the virus-containing supernatant 48-72 hours post-transfection.
- Determine the viral titer to calculate the appropriate volume for transduction to achieve a low multiplicity of infection (MOI) of 0.3-0.5.
3. Transduction of Target Cells:
- Transduce the Cas9-expressing cancer cells with the kinome-wide sgRNA lentiviral library at a low MOI to ensure that most cells receive a single sgRNA.
- Select transduced cells with an appropriate antibiotic (e.g., puromycin).
4. Drug Treatment and Cell Harvesting:
- Split the transduced cell population into two groups: a vehicle control group (e.g., DMSO) and a treatment group (AZD4547).
- Treat the cells for a predetermined period (e.g., 21 days) with a concentration of AZD4547 that inhibits proliferation but does not cause complete cell death.
- Harvest cells from both groups at the end of the treatment period.
5. Genomic DNA Extraction and Sequencing:
- Extract genomic DNA from the harvested cells.
- Amplify the integrated sgRNA sequences using PCR.
- Perform high-throughput sequencing of the PCR amplicons to determine the relative abundance of each sgRNA in the control and treated populations.
6. Data Analysis:
- Analyze the sequencing data to identify sgRNAs that are depleted ("drop-out" screen) or enriched in the AZD4547-treated population compared to the control.
- Depletion of an sgRNA targeting a specific kinase suggests that the loss of this kinase is synthetic lethal with FGFR inhibition, validating the pathway's importance.
- Enrichment of an sgRNA suggests that the loss of the targeted kinase confers resistance to the FGFR inhibitor.
Protocol 2: Cell-Based FGFR Phosphorylation Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of FGFR, a key step in its activation.
1. Cell Culture and Starvation:
- Plate an FGFR-dependent cell line (e.g., KMS-11) in 96-well plates.
- Once the cells reach 70-80% confluency, serum-starve them overnight to reduce basal receptor tyrosine kinase activity.
2. Inhibitor Treatment:
- Prepare serial dilutions of the FGFR inhibitor (e.g., AZD4547) and a vehicle control.
- Treat the serum-starved cells with the inhibitor for 1-2 hours.
3. Ligand Stimulation:
- Stimulate the cells with a recombinant FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce FGFR phosphorylation. Include a non-stimulated control.
4. Cell Lysis and Protein Quantification:
- Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate.
5. ELISA or Western Blotting:
- ELISA: Use a phospho-FGFR specific ELISA kit to quantify the levels of phosphorylated FGFR in each sample.
- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FGFR and total FGFR.
6. Data Analysis:
- For ELISA data, normalize the phospho-FGFR signal to the total protein concentration.
- For Western blot data, quantify the band intensities and calculate the ratio of phospho-FGFR to total FGFR.
- Plot the normalized phospho-FGFR levels against the inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved in target validation.
Caption: The FGFR signaling pathway and the point of inhibition by AZD4547.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fgfr-IN-6
Essential guidelines for the safe and compliant disposal of the fibroblast growth factor receptor (FGFR) inhibitor, Fgfr-IN-6, are critical for maintaining laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory standards.
This compound is a small molecule inhibitor of FGFR, a receptor tyrosine kinase. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally similar compound, FGFR-IN-1, and general knowledge of this class of compounds indicate that it should be handled as a potentially hazardous chemical. The proper disposal of such research chemicals is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key safety and disposal parameters based on available information for a similar compound, FGFR-IN-1, and general laboratory chemical waste guidelines.
| Parameter | Value/Instruction | Source |
| Chemical State | Solid (powder) | Assumed |
| Storage | Store at -20°C in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Accidental Release | Absorb spills with inert material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. | [1] |
| Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher. | [1] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, suitable respirator. | [1] |
Experimental Protocol: Decontamination of Labware
This protocol details the steps for decontaminating laboratory glassware and equipment that has come into contact with this compound.
Objective: To safely and effectively remove residual this compound from laboratory apparatus to allow for reuse or standard disposal.
Materials:
-
Contaminated labware (e.g., beakers, flasks, spatulas)
-
Organic solvent capable of dissolving this compound (e.g., DMSO, ethanol, or acetone)
-
Designated hazardous waste container for solvent waste
-
Wash bottle with deionized water
-
Detergent solution
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware three times with a small volume of a suitable organic solvent. The choice of solvent should be based on the solubility of this compound.
-
Collect Rinse Solvent: Collect all solvent rinses in a clearly labeled hazardous waste container. Do not dispose of this solvent down the drain.
-
Detergent Wash: After the solvent rinse, wash the labware with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely or place it in a drying oven.
-
Verification (Optional): For critical applications, a sensitive analytical method (e.g., HPLC) can be used to verify the absence of residual this compound.
Signaling Pathway and Disposal Workflow Diagrams
To visually represent the context of this compound's mechanism and its proper disposal workflow, the following diagrams have been generated.
Caption: Inhibition of the FGFR signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
